Diminazene(2+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17N7+2 |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
[amino-[4-[[4-[amino(azaniumylidene)methyl]anilino]diazenyl]phenyl]methylidene]azanium |
InChI |
InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)/p+2 |
InChI Key |
XNYZHCFCZNMTFY-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC(=CC=C1C(=[NH2+])N)NN=NC2=CC=C(C=C2)C(=[NH2+])N |
Origin of Product |
United States |
Historical Trajectories of Diminazene 2+ Research
The journey of Diminazene(2+) in the scientific realm began in the mid-20th century. First described in 1955, it was developed primarily as a therapeutic agent to combat trypanosomiasis, a parasitic disease affecting livestock. researchgate.netnih.govebi.ac.ukasm.org The initial research focus was, therefore, heavily centered on its efficacy against various species of the Trypanosoma parasite. researchgate.netnih.gov
The chemical structure of Diminazene (B1218545), an aromatic diamidine, was a key area of early investigation. researchgate.netrsdjournal.orgekb.eg It is characterized by two amidinophenyl groups linked by a triazene (B1217601) bridge. researchgate.netrsdjournal.orgekb.eg Early studies aimed to elucidate the structure-activity relationship, seeking to understand how its chemical composition contributed to its trypanocidal effects. These foundational investigations laid the groundwork for its widespread use in veterinary medicine. researchgate.netrsdjournal.org
The primary formulation, Diminazene aceturate, was developed to enhance the stability and therapeutic index of the compound. researchgate.net Research during this period also explored its pharmacokinetic properties, including its distribution, metabolism, and excretion in various animal models. fao.org These studies were crucial for establishing its application in treating animal trypanosomiasis and babesiosis. inchem.orgfao.org
Evolution of Research Perspectives on Diminazene 2+ Biological Activities
Molecular Binding Interactions
Diminazene, an aromatic diamidine, exhibits complex molecular interactions that are fundamental to its biological activities. Its mechanisms of action are primarily rooted in its ability to bind to various biological macromolecules, including nucleic acids and proteins, thereby modulating their functions.
Diminazene is well-documented as a nucleic acid binding agent. nih.gov Historically known as a classic minor groove binder for duplex DNA, recent research has unveiled a more complex and potent interaction with non-canonical DNA structures like G-quadruplexes. researchgate.netrsc.org The amidine groups present on the Diminazene molecule are critical for these binding activities. nih.govrsc.org
Diminazene binds to the minor groove of duplex DNA, showing a preference for Adenine-Thymine (AT)-rich sequences. nih.govsemanticscholar.org Structural analyses of similar diamidines complexed with DNA reveal that these molecules fit snugly within the minor groove. nih.gov The binding is stabilized by hydrogen bonds formed between the compound's amidine groups and the adenine-N3 or thymine-O2 acceptor groups located on the floor of the groove. nih.gov This interaction is also influenced by the compound's curvature, which is crucial for effective complex formation. nih.gov
The binding of Diminazene to duplex DNA has a stabilizing effect on the DNA structure. mdpi.comnist.gov Studies using electrochemical microdevices to perform melting-curve analysis on 12-mer DNA duplexes demonstrated that the presence of Diminazene aceturate increases the melting temperature (Tm) of the duplex, confirming its stabilizing ability. mdpi.comnist.gov While traditionally viewed as a selective AT-rich duplex binder, comparative studies have shown its binding affinity is significantly higher for other nucleic acid structures. researchgate.netrsc.org
G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, such as those found in human telomeres and oncogene promoter regions, making them attractive targets in drug discovery. researchgate.netresearchgate.net Diminazene (also referred to as Berenil) has been identified as a potent G-quadruplex (G4) binder. researchgate.netresearchgate.net Biophysical studies utilizing methods such as Isothermal Titration Calorimetry (ITC), UV, and NMR have demonstrated that Diminazene binds to several G-quadruplex structures with dissociation constants (Kd) in the low nanomolar range (~1 nM). nih.govresearchgate.netrsc.org This binding affinity is approximately 1000-fold tighter than its affinity for AT-rich duplex DNA. nih.govresearchgate.netrsc.org
The interaction is selective for certain G-quadruplex topologies; for instance, Diminazene shows a higher affinity for G-quadruplexes from the c-myc and bcl-2 oncogene promoters compared to the human telomeric G-quadruplex (hTel22). rsc.org The thermodynamic profile of this binding varies with the G-quadruplex structure. For parallel G-quadruplexes like those in c-MYC, the highest affinity binding is typically driven by enthalpy, whereas binding to other sites is often entropy-driven. researchgate.net Structure-activity relationship studies have confirmed that, similar to duplex DNA binding, the two amidine groups on the Diminazene scaffold are crucial for high-affinity G-quadruplex recognition. nih.govrsc.org
Table 1: Thermodynamic Parameters for Diminazene Binding to G-Quadruplex DNA This table presents data from Isothermal Titration Calorimetry (ITC) experiments, detailing the dissociation constants (Kd) for Diminazene's interaction with various G-quadruplex structures.
| G-Quadruplex | Dissociation Constant (Kd) | Reference |
|---|---|---|
| bcl-2 | ~1 nM | rsc.org |
| c-myc | ~1 nM | rsc.org |
| c-kit1 | Qualitative binding observed | rsc.org |
| hTel22 (in K+ buffer) | Weaker affinity compared to bcl-2/c-myc | rsc.org |
Topoisomerases are essential enzymes that manage DNA topology during processes like replication and transcription. nih.gov Diminazene interferes with the function of these enzymes, particularly topoisomerase II. semanticscholar.orgresearchgate.net The mechanism appears to be indirect; by binding to the minor groove of DNA, Diminazene occupies the site, which prevents topoisomerase II from interacting with its DNA substrate. semanticscholar.org This interference is especially noted in the context of kinetoplast DNA (kDNA). semanticscholar.orgresearchgate.net Studies on other minor groove-binding agents like DAPI and Hoechst 33258 show that they can inhibit topoisomerase II-catalyzed reactions such as the relaxation of supercoiled DNA and the decatenation of kDNA, providing a model for Diminazene's inhibitory action. doi.org Diarylamidines, the class of compounds Diminazene belongs to, have been shown to bind to mitochondrial topoisomerase II. researchgate.net
A primary mechanism of Diminazene's antitrypanosomal activity is its interference with kinetoplast DNA (kDNA), the unique mitochondrial genome of kinetoplastid parasites like Trypanosoma. nih.govmedchemexpress.commedchemexpress.com Diminazene primarily binds to the kDNA, which is rich in AT sequences, and disrupts its replication and maintenance. semanticscholar.orgmedchemexpress.com This interaction leads to the loss of kDNA, a phenomenon confirmed in studies where exposure of Trypanosoma brucei to diamidines, including Diminazene, invariably resulted in the disappearance of the kinetoplast. nih.gov The binding of Diminazene to the minor groove of kDNA is thought to block the action of mitochondrial topoisomerase II, which is necessary for the decatenation and replication of the kDNA minicircles. researchgate.net This selective interference with kDNA replication ultimately inhibits parasite proliferation. researchgate.net
Beyond its interactions with nucleic acids, Diminazene has been identified as a modulator of key enzymes and receptors in mammalian systems, particularly within the renin-angiotensin system (RAS).
Research has characterized Diminazene aceturate as a putative activator of angiotensin-converting enzyme 2 (ACE2) and an antagonist of the angiotensin type 1 receptor (AT₁R). nih.govnih.govvu.edu.au The AT₁R antagonism is attributed to the chemical structure of Diminazene, which possesses a negatively charged triazene (B1217601) segment that is homologous to the tetrazole group found in angiotensin receptor blockers (ARBs). nih.govnih.govresearchgate.net As an AT₁R antagonist, it can block the vasoconstrictive effects of Angiotensin II. vu.edu.au
Simultaneously, Diminazene activates ACE2. nih.govnih.gov ACE2 is a critical enzyme that counterbalances the effects of Angiotensin II by converting it to the heptapeptide (B1575542) Angiotensin-(1–7). nih.govresearchgate.net Angiotensin-(1–7) promotes vasodilation and has cardioprotective effects. nih.gov The activation of ACE2 by Diminazene has been shown to increase levels of these protective peptides. nih.gov This dual action—blocking the AT₁R and activating ACE2—positions Diminazene as a unique modulator of the RAS. nih.gov Its ability to interact with the spike protein/ACE2 complex has also been investigated through in silico studies. vu.edu.au
Angiotensin Type 1 Receptor (AT1R) Antagonism
Cellular Signaling Pathway Interventions
Diminazene's influence extends to intracellular signaling pathways that are fundamental to cellular responses, particularly those involved in inflammation. It modulates key phosphorylation events within the MAPK, STAT, and NF-κB signaling cascades.
Diminazene has been shown to significantly down-regulate the phosphorylation of key Mitogen-Activated Protein Kinases (MAPKs). nih.govnih.gov The MAPK pathways are crucial signaling cascades that translate extracellular stimuli into cellular responses, including the production of inflammatory mediators. arvojournals.org Studies have demonstrated that Diminazene treatment inhibits the phosphorylation of several MAPKs, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK). nih.gov This inhibitory effect on MAPK phosphorylation is a key mechanism behind Diminazene's anti-inflammatory properties, as these kinases are upstream activators of transcription factors that drive the expression of pro-inflammatory genes. arvojournals.orgnih.gov For example, in human retinal pigment epithelium cells, Diminazene's protective effect against lipopolysaccharide (LPS)-induced inflammation was mediated by inhibiting the p38 MAPK, ERK1/2, and JNK pathways. nih.gov
The Signal Transducer and Activator of Transcription (STAT) family of proteins are transcription factors that play a critical role in cytokine signaling. Diminazene exerts a modulatory effect on the phosphorylation of STAT proteins. nih.govnih.gov Specifically, research shows that Diminazene treatment leads to a significant down-regulation in the phosphorylation of STAT1 and STAT3. nih.gov These two STAT proteins are typically involved in mediating pro-inflammatory responses. nih.gov Conversely, the same studies reported an up-regulation in the phosphorylation of STAT5, which can be associated with negative regulation of innate immune responses. nih.gov This differential modulation of STAT protein phosphorylation highlights a nuanced immunomodulatory role for Diminazene, where it selectively suppresses pro-inflammatory signaling while potentially enhancing regulatory pathways. nih.gov
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines and is a central mediator of inflammatory responses. arvojournals.orgwikipedia.org The p65 subunit (also known as RelA) is a key component of the canonical NF-κB pathway. nih.gov Diminazene has been found to inhibit the activity of the NF-κB p65 subunit. nih.govnih.gov This inhibition occurs downstream of the MAPK and STAT pathways. arvojournals.orgresearchgate.net By down-regulating the phosphorylation of MAPKs and STATs, Diminazene effectively prevents the activation and subsequent nuclear translocation of the p65 subunit. nih.govresearchgate.net This blockade of NF-κB p65 activity is a crucial endpoint of Diminazene's anti-inflammatory signaling intervention, leading to a marked reduction in the production of pro-inflammatory cytokines like IL-6, IL-12, and TNF-α. nih.govresearchgate.net
Acid-Sensitive Ion Channel (ASIC) Modulatory Research
Diminazene is a potent, non-selective inhibitor of Acid-Sensing Ion Channels (ASICs), which are neuronal receptors for extracellular protons involved in pain perception and neuronal disorders. nih.govresearchgate.netmdpi.com Research indicates that diminazene interacts with several ASIC subtypes, including ASIC1a, ASIC1b, ASIC2a, and ASIC3.
Studies using voltage-clamp electrophysiology on Xenopus oocytes expressing rat ASIC subtypes have demonstrated that diminazene inhibits these channels in a non-selective manner. nih.gov It functions as an open-channel blocker, meaning it binds within the ion pore while the channel is in its open state. nih.govresearchgate.net This mechanism is supported by the voltage-dependent nature of the inhibition, similar to the known ASIC pore blocker amiloride. nih.govnih.gov The inhibitory potency of diminazene shows some subtype preference, with a proposed order of ASIC1b > ASIC3 > ASIC2a ≥ ASIC1a. mdpi.com
Further investigations into its effect on ASIC1a, a key subunit in the central nervous system, revealed that diminazene's blockade is slow, leading to an apparent acceleration of the channel's desensitization. researchgate.netnih.gov This slow-block mechanism initially led to an underestimation of its potency. nih.gov Molecular docking and site-directed mutagenesis studies have identified a binding site for diminazene within the ion pore of ASIC1a. researchgate.netnih.gov Specifically, mutations at positions Glu79 and Glu416 in the lower palm domain of ASIC1a have been shown to reduce the apparent affinity for diminazene, suggesting these residues are crucial for its inhibitory action. plos.org Additionally, a mutation at Gly438 within the ion conduction pathway significantly decreased diminazene's inhibitory concentration (IC50) and removed the voltage dependence of the block, further confirming its action as a pore blocker. plos.org
The IC50 values for diminazene's inhibition of various ASIC subtypes have been determined in different experimental setups. For instance, in Xenopus oocytes expressing rat ASICs, the IC50 values were in the nanomolar range. xenbase.orguq.edu.au In contrast, studies on native ASIC currents in cultured mouse dorsal root ganglion (DRG) neurons reported a higher IC50 in the micromolar range. frontiersin.org
Table 1: Inhibitory Concentrations (IC50) of Diminazene on ASIC Subtypes
| ASIC Subtype | IC50 Value | Experimental System |
|---|---|---|
| rASIC1a | ~320 nM | Xenopus oocytes |
| rASIC1b | 202 nM | Xenopus oocytes |
| rASIC2a | 864 nM | Xenopus oocytes |
| rASIC3 | ~320 nM | Xenopus oocytes |
| mASIC1a | 0.3 µM | Xenopus oocytes |
This table presents IC50 values of diminazene for different ASIC subtypes as reported in various studies. Note the differences in concentrations and experimental systems.
Other Identified Molecular Targets
Beyond its effects on ASICs, diminazene has been identified to interact with several other proteins. drugbank.comnih.govrcsb.org
Diminazene is known to be a target of the HTH-type transcriptional regulator QacR. drugbank.comnih.govrcsb.org QacR is a transcriptional repressor of the qacA gene, which encodes a multidrug efflux pump. gu.se QacR binds to a specific operator sequence, and this binding is reversed by various cationic lipophilic compounds, leading to the induction of qacA expression. drugbank.comgu.se The interaction with diminazene suggests a role in the regulation of multidrug resistance mechanisms. drugbank.com
Diminazene has been shown to be an inhibitor of Trypsin-1. drugbank.comnih.govrcsb.org Studies investigating small molecule inhibitors of mesotrypsin, a type of trypsin, identified diminazene as a competitive inhibitor with a Ki (inhibition constant) of 3.6 µM. osti.gov While it binds to mesotrypsin, it exhibits limited selectivity among different trypsin isoforms. osti.gov X-ray crystallography has shown that diminazene can adopt multiple conformations within the active site of bovine trypsin. osti.gov
Diminazene also targets Amiloride-sensitive amine oxidase [copper-containing], also known as diamine oxidase (DAO). drugbank.comnih.govrcsb.org This enzyme is responsible for the oxidative deamination of various biogenic amines, including histamine. researchgate.net Structural studies of human DAO in complex with diminazene (referred to as berenil (B12357598) in the study) have revealed that it binds noncovalently in the active-site channel. researchgate.net This binding is thought to be stabilized by an interaction with a conserved aspartic acid residue, which is believed to be responsible for the enzyme's specificity for diamines. researchgate.net
Mitochondrial Peroxiredoxin-5 is another identified molecular target of diminazene. drugbank.comnih.govrcsb.org Peroxiredoxins are a family of antioxidant enzymes that play a role in cell protection against oxidative stress by detoxifying peroxides. drugbank.com The specific nature and consequences of the interaction between diminazene and mitochondrial Peroxiredoxin-5 are still under investigation.
Recent research has indicated that diminazene aceturate (DIZE) interacts with β2 integrin. researchgate.netnih.gov In a study investigating the inflammatory response induced by the SARS-CoV-2 spike protein, DIZE was found to attenuate leukocyte migration, rolling, and adhesion. nih.gov Computational studies supported these findings, showing a molecular interaction between DIZE and β2 integrin. researchgate.netnih.gov β2 integrins are crucial for leukocyte adhesion and migration, and this interaction suggests a potential anti-inflammatory mechanism of action for diminazene. uni-muenchen.de
Phosphoinositide 3-kinase (PI3K)
Parasite-Specific Biochemical Pathway Disruption
The primary therapeutic efficacy of Diminazene(2+) stems from its ability to disrupt essential biochemical pathways within parasites, leading to their inhibition or death.
Many parasitic protozoa are heavily dependent on the aerobic glycolysis of host glucose for their energy requirements. researchgate.net The anti-parasitic effect of Diminazene(2+) is linked to its ability to interfere with this critical metabolic process. researchgate.netnih.gov By disrupting aerobic glycolysis, the compound effectively cuts off the parasite's primary energy supply, which is essential for its survival and reproduction. nih.govnih.gov
Research into resistance mechanisms has provided further insight into this interaction. A study comparing a diminazene aceturate (DA)-resistant Babesia gibsoni isolate with the wild-type showed significant differences in key metabolites, although the specific activity of glycolysis pathway enzymes measured was not altered.
| Analyte/Enzyme | Finding in DA-Resistant Isolate vs. Wild-Type | Significance |
|---|---|---|
| Intracellular ATP Concentration | Higher | Significant |
| Intracellular Glucose Concentration | Higher | Significant |
| Lactate Concentration | No Difference | Not Significant |
| Pyruvate Concentration | No Difference | Not Significant |
| Lactate Dehydrogenase Activity | No Difference | Not Significant |
| Pyruvate Kinase Activity | No Difference | Not Significant |
Data derived from a study on diminazene aceturate-resistant Babesia gibsoni. oup.com
These findings indicate that while diminazene targets parasite energy metabolism, resistant isolates may develop compensatory mechanisms to maintain higher energy levels. oup.com
A primary mechanism of Diminazene(2+) is the selective blockage of DNA synthesis and replication in parasites. nih.gov The compound acts as an anti-trypanosomal agent by binding to AT-rich (Adenine-Thymine) regions of nucleic acid duplexes. nih.gov This binding occurs within the minor groove of the DNA double helix. nih.gov
This interaction is particularly effective against the kinetoplast DNA (kDNA) found in the mitochondria of trypanosomes. mdpi.com Research shows that therapeutically relevant concentrations of diminazene promote the linearization of kDNA minicircles. mdpi.com This effect is characteristic of type II topoisomerase inhibitors. The drug appears to selectively inhibit the mitochondrial type II topoisomerase, leading to double-stranded breaks in the kDNA. This action disrupts the structure and replication of the parasite's mitochondrial DNA, ultimately causing the disappearance of the kinetoplast and preventing the parasite from dividing and reproducing. nih.govmdpi.com
Pharmacokinetic and Metabolic Research of Diminazene 2+ in Animal Models
Absorption and Distribution Dynamics
The absorption and distribution of Diminazene(2+) exhibit considerable variability across different animal species and are influenced by the health status of the animal.
Plasma Concentration Profiles Across Species
Following administration, Diminazene(2+) is rapidly absorbed, leading to detectable plasma concentrations within a short period. However, the peak plasma concentration (Cmax) and the time to reach it (Tmax) vary among species.
In cattle , intramuscular injection results in a peak plasma concentration ranging from 3.24 to 6.0 µg/mL, typically reached within 30 to 50 minutes. up.ac.zafao.org Studies have shown that the plasma concentration of Diminazene(2+) in cattle follows a two-compartment model, with a slow elimination phase. up.ac.za In goats and sheep , intramuscular administration leads to rapid absorption, with peak plasma concentrations of 7.00 µg/mL and 8.11 µg/mL achieved at 0.92 and 1.12 hours, respectively. nih.gov The drug can be detected in the plasma of both species for more than four days. nih.gov
Research in dogs has revealed a large inter-individual variation in Diminazene(2+) pharmacokinetics. up.ac.za After intramuscular administration, a Cmax of 1849 ± 268.7 ng/mL is reached at a Tmax of 20 minutes. up.ac.zaresearchgate.net The plasma concentration profile in dogs is characterized by a rapid distribution phase followed by a slower elimination phase. up.ac.zaresearchgate.net In rabbits , intramuscular injection produced maximum blood levels of 1.3 µg/ml at 15 minutes. inchem.org
The binding of Diminazene(2+) to plasma proteins also varies. In dairy goats, 60-90% of the drug is bound to plasma proteins. josvasmouau.com In cattle, in vitro studies have shown that Diminazene(2+) binds to bovine plasma albumin to the extent of 38.01–91.10%. up.ac.za
Interactive Data Table: Peak Plasma Concentrations of Diminazene(2+) in Various Animal Species
| Species | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
|---|---|---|
| Cattle | 3.24 - 6.0 µg/mL | 30 - 50 minutes |
| Goats | 7.00 µg/mL | 0.92 hours |
| Sheep | 6.3 - 8.11 µg/mL | 20 - 45 minutes / 1.12 hours |
| Dogs | 1849 ± 268.7 ng/mL | 20 minutes |
| Rabbits | 1.3 µg/mL | 15 minutes |
Tissue Distribution and Sequestration Patterns
Diminazene(2+) distributes to various tissues and organs after absorption, with notable sequestration in specific sites. The highest concentrations are consistently found in the liver and kidneys across different species. typeset.ionih.govresearchgate.net
In dogs , the highest concentrations of Diminazene(2+) are found in the kidneys and liver, with low concentrations detected in the brain. up.ac.zatypeset.io The drug has been shown to persist in tissues for more than 10 days. up.ac.zatypeset.io Studies suggest that Diminazene(2+) is rapidly distributed and sequestered into the liver, followed by a slower redistribution to peripheral tissues. researchgate.netaosis.co.za
In cattle , residue studies have also identified the liver and kidney as the primary sites of accumulation. inchem.org For instance, 7 days after dosing, residue levels were highest in the liver and kidney, with significantly lower levels in skeletal muscle and fat. inchem.orgfao.org This pattern of distribution, with high concentrations in excretory organs, is a common finding. researchgate.net
Similarly, in rabbits , the highest tissue levels at 7 days post-injection were in the liver, followed by the kidney and brain. inchem.org In goats , the liver and kidney also record the highest concentrations of the drug. researchgate.net
Influence of Disease States on Distribution
The presence of disease, particularly trypanosomiasis, can significantly alter the pharmacokinetic profile of Diminazene(2+).
In dogs infected with Trypanosoma brucei brucei, higher plasma concentrations of Diminazene(2+) were observed compared to healthy dogs. up.ac.zajosvasmouau.comtypeset.io Conversely, tissue concentrations were generally higher in healthy dogs, with the exception of the brain. nih.gov The distribution half-life of the drug was significantly decreased in infected dogs, suggesting a more rapid distribution. typeset.ionih.gov The total body clearance of Diminazene(2+) is markedly retarded in infected dogs. nih.gov
In rats infected with Trypanosoma brucei brucei, the concentration of Diminazene(2+) was significantly higher in the organs of infected animals compared to non-infected ones. typeset.io
Elimination and Biotransformation Pathways
The body eliminates Diminazene(2+) through various routes, and the compound undergoes some metabolic changes before excretion.
Excretion Routes (Urine and Feces)
The primary route of excretion for Diminazene(2+) is through the urine. fao.org In cattle , studies using radiolabeled diminazene (B1218545) showed that significantly more of the compound is eliminated in the urine compared to the feces. fao.org By day 20 after administration, over 80% of the dose had been eliminated, with a biphasic process observed for both urine and feces. fao.org In one study with calves, approximately 65% of the administered dose was eliminated in the urine within 24 hours. nih.gov Another study reported that by day 7, 47% of the dose was excreted in the urine and 7.1% in the feces. inchem.org
In rabbits , by 7 days post-injection, 40-50% of the dose had been excreted in the urine and 8-20% in the feces, with the latter indicating some level of biliary excretion. inchem.org In a study involving rats that were fed liver from a calf previously dosed with Diminazene(2+), a large proportion of the dose was eliminated in both the urine (21-33%) and feces (37-48%). inchem.org
Identification of Metabolites
Diminazene(2+) undergoes limited biotransformation, with the parent compound being the major component found in urine. However, some metabolites have been identified.
In cattle , two metabolites were detected in the urine: p-aminobenzamidine, which accounted for 22% of the radioactivity, and p-aminobenzamide, which accounted for 4%. inchem.orgfao.orgfao.org The remainder was the parent compound, Diminazene(2+). inchem.org This indicates that while metabolism does occur, a significant portion of the drug is excreted unchanged. researchgate.net
Interactive Data Table: Identified Metabolites of Diminazene(2+) in Cattle Urine
| Metabolite | Percentage of Radioactivity |
|---|---|
| p-aminobenzamidine | 22% |
| p-aminobenzamide | 4% |
| Parent Compound (Diminazene) | 74% |
Biphasic Elimination Processes
The elimination of Diminazene(2+) from the plasma in various animal models is consistently characterized by a biphasic process. journals.co.zafao.org This process consists of an initial, rapid distribution phase followed by a much slower terminal elimination phase. nih.govnih.gov This pattern suggests that after administration, the compound is quickly distributed from the central compartment (blood) to peripheral tissues, and then is more gradually eliminated from the body. nih.gov
In dogs, studies have identified a rapid distribution phase followed by a slower terminal phase where the drug is redistributed to peripheral tissues and/or excreted via the kidneys. nih.govresearchgate.net The elimination process in dogs has been described as biphasic, regardless of whether the animal is healthy or infected with trypanosomes. journals.co.zaup.ac.za Similarly, investigations in cattle using radiolabeled diminazene demonstrated a biphasic elimination pattern in both urine and feces. fao.org The half-life for the initial phase of elimination from the blood was approximately 1.3 hours, while the terminal phase half-life extended up to 188 hours. fao.org
This two-phase elimination has also been observed in other species. Following intravenous administration in goats and sheep, the disposition of diminazene conforms to a model with rapid distribution and slower elimination phases. nih.gov In cattle, a two-phase elimination was noted after intramuscular administration. ajol.info The initial rapid decline in plasma concentration is often attributed to the distribution of the drug into tissues, with the liver likely acting as a primary site for initial sequestration. journals.co.zaresearchgate.net Studies in rabbits also reported biphasic pharmacokinetics, with maximum blood concentrations observed shortly after injection. inchem.org
Compartmental Modeling and Clearance Studies
The pharmacokinetic behavior of Diminazene(2+) in a variety of animal species is frequently best described by a two-compartment open model. researchgate.netscialert.netnih.gov This model effectively represents the distinct distribution (alpha) and elimination (beta) phases observed in the plasma concentration-time profiles of the drug.
Studies in cattle have consistently found that a two-compartment model accurately describes the pharmacokinetics of diminazene after intramuscular injection. nih.govup.ac.za In one such study, the absorption half-life (t½α) was 1.93 ± 0.95 hours, while the elimination half-life (t½β) was a prolonged 222 hours. nih.gov Research in lactating goats and sheep also showed that the disposition of diminazene following intravenous injection fits a two-compartment model. nih.gov The elimination half-life (t½β) was slower in sheep (21.17 h) compared to goats (16.39 h). nih.gov
The two-compartment model has also been successfully applied to data from dogs up.ac.zascione.com, buffalo calves researchgate.net, and goats in other studies. researchgate.netcabidigitallibrary.orgjosvasmouau.com In healthy dogs, one study using a two-compartment model analysis after intramuscular administration found a rapid distribution half-life (T½α) of 21.6 ± 11.4 minutes and a mean elimination half-life (T½β) of 5.31 ± 3.89 hours. up.ac.za Following intravenous administration in dogs, the elimination half-life was considerably longer, at 32.0 ± 28.8 hours. up.ac.za In buffalo calves, the serum concentration data for diminazene were best fitted to a two-compartment open model, with calculated elimination half-lives (t½β) of approximately 15.1 hours and 14.2 hours after intravenous and intramuscular administration, respectively. researchgate.net
Table 1: Two-Compartment Model Parameters for Diminazene(2+) in Various Animal Species
| Species | Route of Administration | Distribution Half-Life (t½α) | Elimination Half-Life (t½β) | Source(s) |
| Cattle | Intramuscular | 1.93 ± 0.95 h | 222 h | nih.gov |
| Goats | Intravenous | - | 16.39 h | nih.gov |
| Goats | Intramuscular | - | 16.54 h | nih.gov |
| Sheep | Intravenous | - | 21.17 h | nih.gov |
| Sheep | Intramuscular | - | 18.80 h | nih.gov |
| Dogs (Healthy) | Intramuscular | 21.6 ± 11.4 min | 5.31 ± 3.89 h | up.ac.za |
| Dogs (Healthy) | Intravenous | 7.0 ± 6.2 min | 32.0 ± 28.8 h | up.ac.za |
| Dogs (Healthy) | Intravenous | 0.2 h | 9.87 h | nih.gov |
| Dogs (Infected) | Intravenous | 0.14 h | 12.51 h | nih.gov |
| Buffalo Calves | Intravenous | - | 15.10 ± 2.50 h | researchgate.net |
| Buffalo Calves | Intramuscular | - | 14.23 ± 2.68 h | researchgate.net |
Clearance studies quantify the rate at which Diminazene(2+) is removed from the body. Key parameters include the total body clearance (Cl), the apparent volume of distribution (Vd), and the mean residence time (MRT). These parameters vary between species and can be influenced by factors such as hydration status.
In goats, the total body clearance of diminazene from plasma was determined to be 0.69 ± 0.11 ml/min/kg. cgiar.org A separate study in goats found the total body clearance to be 0.92 ± 0.06 L/kg/hr in normally hydrated animals, which decreased to 0.63 ± 0.03 L/kg/hr in water-deprived goats. scialert.net This suggests that dehydration can slow the elimination of the drug. The volume of distribution (Vd) in non-water-deprived goats was 0.27 ± 0.03 L/kg, which significantly increased to 0.75 ± 0.04 L/kg in water-deprived animals, indicating more extensive tissue distribution under dehydration. scialert.net
In cattle, a long mean residence time (MRT) of 13.27 days has been reported, reflecting the slow elimination of the drug. nih.gov Studies in dogs have reported a total body clearance of 0.62 L/kg/hr in healthy animals, which was significantly lower (0.47 L/kg/hr) in dogs infected with Trypanosoma brucei brucei, indicating that the disease state retards clearance. nih.gov In buffalo calves, the total body clearance after intravenous administration was 0.537 ± 0.063 ml/kg/min. researchgate.net
Table 2: Pharmacokinetic Clearance Parameters for Diminazene(2+)
| Species | Condition | Total Body Clearance (Cl) | Volume of Distribution (Vd) | Mean Residence Time (MRT) | Source(s) |
| Goats | Healthy | 0.69 ± 0.11 ml/min/kg | - | 57.27 ± 16.49 h | cgiar.org |
| Goats | Non-Water Deprived | 0.92 ± 0.06 L/kg/hr | 0.27 ± 0.03 L/kg | - | scialert.net |
| Goats | Water Deprived | 0.63 ± 0.03 L/kg/hr | 0.75 ± 0.04 L/kg | - | scialert.net |
| Cattle | Healthy | - | - | 13.27 days | nih.gov |
| Dogs | Healthy | 0.62 L/kg/hr | - | - | nih.gov |
| Dogs | Infected | 0.47 L/kg/hr | - | - | nih.gov |
| Buffalo Calves | Healthy | 0.537 ± 0.063 ml/kg/min | - | - | researchgate.net |
Two-Compartment Open Model Analysis
Impact of Co-administered Compounds on Diminazene(2+) Pharmacokinetics
The pharmacokinetic profile of Diminazene(2+) can be significantly altered when administered concurrently with other compounds. These interactions can affect the absorption, distribution, and elimination of diminazene, potentially impacting its therapeutic activity.
Co-administration of oxytetracycline (B609801) has been shown to alter diminazene's kinetics in several species. In healthy dogs, the concurrent administration of oxytetracycline long-acting increased the initial plasma concentration of diminazene and led to significantly higher plasma levels throughout the measurement period. josvasmouau.compharmacyjournal.info This combination also resulted in a significantly higher area under the curve (AUC) and a reduced elimination rate, suggesting that oxytetracycline slows down the clearance of diminazene. pharmacyjournal.info A study in Sahel goats found similar effects; when oxytetracycline was administered 30 minutes prior to diminazene, there was a significant increase in the volume of distribution, elimination half-life, and peak serum concentration (Cmax) of diminazene. cabidigitallibrary.org The total body clearance of diminazene was significantly lower in the group receiving the combination compared to those receiving diminazene alone. cabidigitallibrary.org
Other drugs have also been shown to interact with diminazene. In dogs, pre-treatment with secnidazole (B1681708), an antiprotozoal agent, significantly altered the pharmacokinetics of diminazene. scione.com This combination resulted in a higher Cmax, an increased elimination rate constant, a shorter elimination half-life, and a higher total body clearance of diminazene. scione.com The co-administration of piroxicam (B610120), a non-steroidal anti-inflammatory drug, with diminazene in dogs also resulted in altered pharmacokinetic parameters, though the primary focus of the study was on the flip-flop kinetics of piroxicam. jksus.org Furthermore, concurrent administration of lithium chloride in rats was found to significantly increase the concentration of diminazene in brain tissue. josvasmouau.com These findings indicate that various co-administered drugs can modify the disposition of diminazene in the body. josvasmouau.com
Mechanisms of Drug Resistance to Diminazene 2+
Trypanosomal Uptake and Efflux Mechanisms
The primary mechanism of resistance to Diminazene(2+) in trypanosomes involves reduced accumulation of the drug within the parasite. This is largely attributed to modifications in the function of specific transporters on the parasite's surface.
Role of Purine (B94841) Transporters (P2/TbAT1) in Trypanosoma brucei
In Trypanosoma brucei, the P2-type purine transporter, encoded by the TbAT1 gene, is the principal route for Diminazene(2+) uptake. asm.org This transporter, which also facilitates the uptake of adenosine (B11128) and other diamidines like pentamidine (B1679287), plays a crucial role in the drug's efficacy. asm.orgmdpi.com Resistance to Diminazene(2+) in T. brucei is strongly associated with the loss of function of the TbAT1 transporter. asm.orgmdpi.com This loss of function can occur through various genetic events, including gene deletion or point mutations that impair the transporter's ability to bind and internalize the drug. asm.org Consequently, trypanosomes with a non-functional or absent TbAT1 transporter exhibit significantly reduced uptake of Diminazene(2+), leading to a resistant phenotype. asm.orgasm.org While TbAT1 is the main transporter, a minor, non-saturable uptake mechanism has been observed in TbAT1-null mutants, suggesting the existence of secondary, low-affinity transport routes. asm.orgasm.org However, these alternative pathways are not sufficient to overcome the resistance conferred by the loss of TbAT1. frontiersin.org
Putative Adenosine Transporter (TcoAT1) in Trypanosoma congolense Resistance
Initial research suggested that a putative P2-type adenosine transporter in T. congolense, named TcoAT1, could be the equivalent of TbAT1 and that mutations in its gene were responsible for Diminazene(2+) resistance. mdpi.comacs.orgnih.gov This was based on the identification of single nucleotide polymorphisms (SNPs) in the TcoAT1 gene of resistant field isolates. acs.orgbiorxiv.org However, subsequent functional characterization revealed that TcoAT1 is actually a P1-type nucleoside transporter with a high affinity for purine nucleosides like adenosine, but with no capacity to transport Diminazene(2+). biorxiv.orgmdpi.com Expressing the TcoAT1 gene in a T. brucei strain lacking TbAT1 did not increase its sensitivity to the drug. mdpi.comresearchgate.net Furthermore, laboratory-induced Diminazene(2+)-resistant T. congolense strains showed no mutations in the TcoAT1 gene and no reduced uptake of the drug. mdpi.comresearchgate.net Therefore, the initial hypothesis linking TcoAT1 to Diminazene(2+) resistance in T. congolense has been largely refuted.
Intracellular Target Alterations
Beyond changes in drug transport, alterations within the trypanosome cell can also contribute to Diminazene(2+) resistance, particularly in T. congolense.
Mitochondrial Membrane Potential (Ψm) Reduction
A significant finding in Diminazene(2+)-resistant T. congolense is a stable reduction in the mitochondrial membrane potential (Ψm). biorxiv.orgbiorxiv.orgnih.gov Diminazene(2+), being a dicationic compound, accumulates in the mitochondrion, which is believed to be a primary site of its action. biorxiv.org This accumulation is driven by the negative potential across the mitochondrial membrane. A reduction in Ψm would therefore limit the sequestration of the drug into this organelle, thereby reducing its effective concentration at its target. biorxiv.orgbiorxiv.org Flow cytometry has confirmed a consistent and significant decrease in Ψm in all tested Diminazene(2+)-resistant T. congolense clones. biorxiv.orgbiorxiv.org While the precise cause of this reduction in Ψm is still under investigation, it represents a key resistance mechanism in this species, distinct from the transporter-based resistance seen in T. brucei. biorxiv.orgmyeventflo.com
Vacuolar-Type Ca2+-ATPase Mutations
Genomic analysis of Diminazene(2+)-resistant T. congolense clones has identified missense mutations in at least one of the two copies of a vacuolar-type Ca2+-ATPase gene. biorxiv.org V-type H+ ATPases are crucial for acidifying intracellular compartments like lysosomes. nih.gov While the direct link between these specific mutations and Diminazene(2+) resistance is still being explored, it is known that depletion of V-ATPase subunits can lead to multidrug resistance in trypanosomes. nih.gov These mutations in the vacuolar-type Ca2+-ATPase provide a potential genetic basis for the observed physiological changes, such as the reduction in mitochondrial membrane potential, seen in resistant parasites. biorxiv.orgwaccbip.org
Kinetoplast DNA (kDNA) Target Modifications
While Diminazene(2+) is known to target the kinetoplast DNA (kDNA), the parasite's mitochondrial DNA, direct modification of the kDNA as a primary resistance mechanism is not well-established in vivo. fao.orgacademicjournals.orgacademicjournals.org The drug binds to the A-T rich regions of the kDNA minicircles, inhibiting the synthesis of RNA primers and leading to an accumulation of replication intermediates, which ultimately inhibits kDNA replication. academicjournals.orgacademicjournals.org Another proposed mechanism of action is the inhibition of mitochondrial type II topoisomerase. academicjournals.org
However, studies have shown that resistance is not necessarily linked to the loss or major alteration of the kDNA itself. For instance, diminazene-resistant Trypanosoma congolense clones have been observed to possess normal kinetoplasts. biorxiv.org Instead, the development of resistance appears to be more intricately linked to the parasite's ability to survive without a fully functional kinetoplast or to alterations in the mitochondrial environment that reduce the drug's access to its target.
In Trypanosoma brucei, mutations in the γ subunit of the F1Fo-ATPase have been shown to uncouple the parasite's viability from a functional kinetoplast. nih.govplos.org This independence from kDNA maintenance and expression confers significant resistance to diminazene (B1218545). nih.gov These mutations allow the parasite to survive even when the kDNA is targeted and its function is compromised by the drug.
Furthermore, a reduction in the mitochondrial membrane potential (ΔΨm) has been identified as a key factor in diminazene resistance in T. congolense. biorxiv.orgnih.gov A lower ΔΨm would limit the accumulation of the cationic diminazene molecule within the mitochondrion, thereby reducing its access to the kDNA target. biorxiv.org This suggests that while the kDNA is the target, resistance is achieved not by altering the target itself, but by creating a physiological barrier to the drug.
Molecular and Genetic Basis of Resistance Phenotypes
The molecular and genetic underpinnings of diminazene resistance are multifaceted and species-dependent. A primary mechanism involves alterations in drug transporters, which affects the accumulation of diminazene within the trypanosome.
In Trypanosoma brucei, the P2-type adenosine transporter, encoded by the TbAT1 gene, is the main transporter for diminazene. nih.govmdpi.comresearchgate.netnih.gov Loss-of-function mutations or deletion of the TbAT1 gene leads to a significant reduction in diminazene uptake and, consequently, high levels of resistance. nih.govnih.govfrontiersin.orgbohrium.comasm.org The sequential loss of both the P2/TbAT1 transporter and the high-affinity pentamidine transporter (HAPT1) can lead to even higher levels of diminazene resistance. nih.gov In some resistant strains, the TbAT1 gene is still present, but its expression at the RNA level is undetectable. asm.org
The situation in Trypanosoma congolense is different, as it lacks a direct orthologue of the TbAT1 transporter. biorxiv.orgnih.gov Initially, a putative P2-type adenosine transporter gene, TcoAT1, was implicated in diminazene resistance based on the identification of a single nucleotide polymorphism (SNP) in resistant field isolates. up.ac.zaplos.org However, further functional studies revealed that TcoAT1 is a P1-type nucleoside transporter that does not transport diminazene. nih.govmdpi.com Therefore, the T. brucei model of resistance based on the loss of TbAT1 function is not applicable to T. congolense. biorxiv.org
Recent research on T. congolense points towards a mechanism independent of reduced drug uptake across the plasma membrane. biorxiv.orgnih.gov Studies have shown no significant difference in diminazene uptake between sensitive and resistant strains. nih.gov Instead, as mentioned earlier, diminazene resistance in T. congolense is strongly associated with a reduced mitochondrial membrane potential. biorxiv.orgnih.gov
In Trypanosoma evansi, which is closely related to T. brucei, it is plausible that mutations in the P2 adenosine transporter-1 (AT-1) gene, similar to those found in T. brucei, could contribute to diminazene resistance. nih.gov However, the precise role of this locus in T. evansi resistance is still under investigation. nih.gov
Cross-Resistance Patterns with Other Trypanocides
The development of resistance to Diminazene(2+) can be associated with cross-resistance to other trypanocidal drugs, particularly other diamidines. However, the patterns of cross-resistance are not always predictable and can vary depending on the trypanosome species and the specific resistance mechanisms involved.
In Trypanosoma brucei, strains that have lost the TbAT1/P2 transporter, conferring diminazene resistance, also show reduced sensitivity to pentamidine. nih.gov Highly diminazene-resistant lines, developed through the sequential loss of both P2/TbAT1 and HAPT1 transporters, exhibit high levels of cross-resistance to other diamidines. nih.gov
Conversely, in T. congolense, diminazene resistance does not necessarily lead to cross-resistance with all other diamidines. biorxiv.org For instance, diminazene-resistant clones showed cross-resistance to a close structural analogue, DB829, but not to pentamidine. biorxiv.org There are also conflicting reports regarding cross-resistance between diminazene and isometamidium (B1672257) chloride. biorxiv.orgfrontiersin.org While some studies have reported cross-resistance in field isolates, laboratory-induced diminazene resistance in T. congolense did not result in cross-resistance to isometamidium. biorxiv.org This suggests that co-resistance observed in the field may be due to the independent development of resistance to both drugs. biorxiv.org
Some studies have also observed cross-resistance between diminazene and homidium chloride in both T. congolense and T. brucei. Interestingly, trypanosomes resistant to both diminazene and homidium chloride were often still susceptible to isometamidium. A phenomenon of collateral susceptibility, where resistance to one drug leads to increased sensitivity to another, has been observed in some diminazene-resistant clones towards isometamidium and oxophenarsine. nih.gov
The table below summarizes some of the observed cross-resistance patterns.
| Resistant Trypanosome Species | Drug Exhibiting Cross-Resistance with Diminazene(2+) | Reference |
| Trypanosoma brucei | Pentamidine | nih.gov |
| Trypanosoma brucei | Other diamidines | nih.gov |
| Trypanosoma congolense | DB829 | biorxiv.org |
| Trypanosoma congolense & T. brucei | Homidium chloride | |
| Trypanosoma congolense | Isometamidium chloride (conflicting reports) | biorxiv.orgfrontiersin.org |
| Leptomonas sp. | Acriflavin, Antrycide, Pentamidine, Stilbamidine | nih.gov |
It is important to note that quinapyramine (B1195588) resistance has been shown to confer cross-resistance to diminazene, among other trypanocides. fao.org
Novel Drug Delivery Systems for Diminazene 2+
Nanoparticulate Formulations
Nanoparticles are being extensively explored as drug carriers due to their size-dependent properties and the ability to modify drug release, body distribution, and pharmacokinetics. researchgate.netunito.it Various types of nanoparticles, including metallic, lipid-based, and polymeric systems, have been investigated for the delivery of Diminazene(2+). nih.govunito.itresearchgate.net
Silver (Ag) and gold (Au) nanoparticles have been evaluated as potential carriers for Diminazene (B1218545) aceturate. nih.govresearchgate.netjbr-pub.org.cn The objective of this approach is to conjugate the drug to functionalized metallic nanoparticles to improve its selectivity and therapeutic efficacy. nih.govresearchgate.net Studies involved the synthesis of silver and gold nanoparticles, which were then functionalized and coupled to Diminazene aceturate. nih.govnih.gov
Characterization using methods like transmission electron microscopy (TEM) and UV/Vis spectroscopy confirmed the successful conjugation of Diminazene aceturate to both silver and gold nanoparticles. nih.govresearchgate.netjbr-pub.org.cn TEM imaging revealed that the nanoparticles had diameters ranging from 6 to 10 nm. nih.gov A significant finding was that the conjugation process did not alter the morphology of the nanoparticles. nih.gov These results suggest that surface-modified metal nanoparticles hold promise and could be optimized for drug delivery systems. researchgate.netjbr-pub.org.cn
| Parameter | Finding | Source(s) |
| Nanoparticle Type | Silver (Ag) and Gold (Au) | nih.govjbr-pub.org.cn |
| Conjugation Success | Confirmed by TEM and UV/Vis spectroscopy | nih.govresearchgate.net |
| Particle Diameter | 6 to 10 nm | nih.gov |
| Effect on Morphology | Conjugation did not alter nanoparticle morphology | nih.gov |
To address the challenge of encapsulating hydrophilic drugs like Diminazene diaceturate into lipid-based carriers, the lipid-drug conjugate (LDC) nanoparticle strategy has been developed. unito.it This technique involves a reaction between the hydrophilic drug and fatty acids to form water-insoluble salts, or conjugates. unito.itnih.gov Specifically, Diminazene has been shown to react with stearic acid and oleic acid to form Diminazene distearate and Diminazene dioleate, respectively. nih.gov
These water-insoluble LDCs can then be transformed into nanoparticles using high-pressure homogenization, a technique also used for producing solid lipid nanoparticles (SLN). nih.gov This approach allows for a remarkably high drug loading capacity of up to 33% (w/w) for the otherwise highly water-soluble Diminazene diaceturate. unito.it The resulting LDC nanoparticle dispersions, stabilized with surfactants like polysorbate 80, are physically stable. nih.gov This LDC nanoparticle system overcomes the significant limitation of low loading capacity typically seen with hydrophilic drugs in SLN and provides a platform for prolonged drug release. nih.govnih.gov
| Parameter | Diminazene Distearate NP | Diminazene Dioleate NP | Source(s) |
| Conjugate Type | Lipid-Drug Conjugate (LDC) | Lipid-Drug Conjugate (LDC) | nih.gov |
| Mean Diameter (PCS) | 364 nm | 442 nm | nih.gov |
| Polydispersity Index | 0.233 | 0.268 | nih.gov |
| Drug Loading Capacity | Up to 33% (w/w) | Up to 33% (w/w) |
Polymeric nanoparticles are considered ideal candidates for drug delivery because they can be designed to be biodegradable, water-soluble, and biocompatible. researchgate.net These systems include nanocapsules and nanospheres, which can be further categorized into structures like polymersomes, micelles, and dendrimers. researchgate.net For Diminazene, a novel delivery system using porous cationic polysaccharide nanoparticles with an oily core has been developed. researchgate.net This colloidal formulation was designed with the dual advantages of stabilizing the drug molecule and potentially targeting the parasite. researchgate.net
The loading of Diminazene into these cationic nanoparticles was found to be dependent on the inclusion of phospholipids (B1166683) in the nanoparticle matrix. researchgate.net Using a post-loading technique, a high drug entrapment efficiency of over 80% was achieved. researchgate.net Furthermore, Diminazene loaded into these nanoparticles was protected from oxidation and remained stable for at least six months at 4°C. researchgate.net In vitro studies demonstrated an increased efficacy of the nanoparticle-loaded Diminazene. researchgate.net
Polymeric micelles, which are nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, offer another promising platform. researchgate.net They are known to solubilize poorly water-soluble drugs, thereby enhancing bioavailability, and can be tailored for controlled release. researchgate.netnih.gov
| Feature | Description | Source(s) |
| Carrier System | Porous cationic polysaccharide nanoparticles with an oily core | researchgate.net |
| Key Advantage | Drug stabilization and potential for parasite targeting | researchgate.net |
| Entrapment Efficiency | >80% with post-loading technique | researchgate.net |
| Stability | Stable for at least six months at 4°C; protected from oxidation | researchgate.net |
| In Vitro Efficacy | Increased efficacy compared to free drug | researchgate.net |
Liposomes are vesicular systems composed of one or more lipid bilayers enclosing an aqueous core, capable of encapsulating both hydrophilic and hydrophobic drugs. nih.gov They are one of the most extensively investigated carriers for controlled drug delivery. nih.gov Diminazene aceturate has been successfully encapsulated into liposomes using the reverse phase evaporation method. nih.gov In vitro tests of these liposomal Diminazene formulations showed a dose-dependent effect against Trypanosoma evansi. nih.gov While in vivo efficacy was similar to a commercial formulation, the study demonstrated the potential of liposomes to increase the efficacy of trypanosomiasis treatment. nih.gov
Dendrimers represent another class of novel drug delivery systems. eco-vector.com They are three-dimensional, globular macromolecules with a central core and a highly branched, tree-like architecture. eco-vector.com This unique structure results in a uniform molecular size, a low polydispersity index, and a surface rich with functional groups that can be modified for drug attachment or targeting. eco-vector.com While specific studies on Diminazene-loaded dendrimers are not detailed, their inherent properties make them a promising platform for addressing challenges like poor solubility and non-selective delivery. eco-vector.com
| Carrier Type | Description | Application/Potential with Diminazene(2+) | Source(s) |
| Liposomes | Concentric bilayer vesicles enclosing an aqueous volume. | Diminazene aceturate was encapsulated using reverse phase evaporation, showing in vitro efficacy. | nih.govnih.gov |
| Dendrimers | 3D globular molecules with a central core and extensive, uniform branching. | A potential carrier due to modifiable surface and uniform size, promising for targeted delivery. | eco-vector.com |
Polymeric Nanoparticles and Micelles
Strategies for Enhanced Targeting and Bioavailability
A primary goal of developing novel drug delivery systems is to achieve active targeting, where the drug carrier is engineered to specifically bind to receptors that are overexpressed at the site of disease. ucl.ac.uk This strategy aims to increase drug concentration at the target site, thereby enhancing efficacy and reducing off-target effects.
One such active targeting strategy involves the use of folic acid as a targeting ligand. nih.gov Folic acid has a high affinity for the folate receptor, which is known to be overexpressed on the surface of various pathological cells, including some tumor cells. nih.govucl.ac.uk By modifying the surface of nanoparticles with folic acid, these carriers can be directed to cells overexpressing this receptor. nih.gov
This approach has been applied to the metallic nanoparticle conjugates of Diminazene aceturate. nih.gov In these studies, silver and gold nanoparticles carrying the drug were surface-modified with folate. nih.govresearchgate.net The rationale was that this modification would lower untoward toxicity while simultaneously improving the selectivity and therapeutic efficacy of the drug by targeting it to specific cells. nih.gov This strategy represents a promising method to enhance the bioavailability of Diminazene at the desired site of action. nih.gov
Brain Delivery System Development
The blood-brain barrier (BBB) is a formidable obstacle for many drugs, including the polar molecule diminazene, preventing it from reaching the central nervous system (CNS). nih.gov This limitation is critical, especially in the late stage of infections where parasites sequester in the brain. nih.gov To address this, significant research has been directed towards developing delivery systems capable of transporting diminazene across the BBB.
One promising strategy involves the use of nanoparticle-based carriers. mdpi.comrjptonline.org Solid lipid nanoparticles (SLNs) have been explored as they can be coated with surfactants like polysorbate 80, which is thought to facilitate brain uptake. mdpi.com The mechanism is believed to involve the adsorption of specific blood proteins, such as apolipoproteins, onto the nanoparticle surface, which then allows for adherence to the endothelial cells of the BBB. mdpi.com
A significant challenge with SLNs is their limited capacity to load hydrophilic drugs like diminazene. nih.gov To circumvent this, researchers have developed lipid-drug conjugate (LDC) nanoparticles. nih.gov This technique transforms the water-soluble diminazene into a water-insoluble salt by reacting it with fatty acids like stearic acid and oleic acid. nih.govnih.gov These LDC nanoparticles can encapsulate a high drug load, reported to be as much as 33% (w/w), and can be formulated with polysorbate 80 to potentially target the brain. nih.govnih.gov
Studies have demonstrated the potential of these LDC nanoparticles as a delivery system for hydrophilic drugs. nih.gov The physical characteristics of these nanoparticles have been a key area of investigation. For instance, LDC nanoparticles formulated from diminazene and fatty acids have shown potential for brain delivery to treat late-stage human African trypanosomiasis (HAT). nih.gov
Table 1: Characteristics of Diminazene Lipid-Drug Conjugate (LDC) Nanoparticles
| LDC Formulation | Mean Particle Size (nm) | Polydispersity Index | Drug Load (% w/w) |
|---|---|---|---|
| Diminazenedistearate | 364 | 0.233 | 33 |
| Diminazenedioleate | 442 | 0.268 | 33 |
Data sourced from studies on LDC nanoparticle formulations. nih.gov
Another approach to enhance brain delivery is through the co-administration of other compounds. Research in canines has suggested that the concurrent administration of oxytetracycline (B609801) long-acting (LA) formulations may enhance the penetration of diminazene across the blood-brain barrier. josvasmouau.com This effect is hypothesized to be related to the magnesium oxide nanoparticle present in the oxytetracycline LA formulation, which may stabilize diminazene. josvasmouau.com
Efficacy Enhancements through Formulation Research
The complexation of diminazene aceturate with sodium oleate (B1233923) has been investigated as a method to improve its efficacy. researchgate.net This complex was found to be active in vivo, suggesting that complexation is a viable strategy for enhancing the drug's therapeutic properties. researchgate.net Similarly, the development of lipid-drug conjugate (LDC) nanoparticles allows for a prolonged drug release, which is a significant advantage over conventional formulations. nih.gov
Long-acting injectable formulations are also a key area of research. These formulations are designed to maintain therapeutic drug concentrations in the body for extended periods, reducing the frequency of administration. actascientific.combiorxiv.org For instance, the co-administration of diminazene aceturate with oxytetracycline long-acting has been shown to result in higher and more persistent concentrations of diminazene in plasma and various tissues in dogs and goats. josvasmouau.comtypeset.io This enhancement could help prevent the relapse of infections. josvasmouau.com
Table 2: Effect of Oxytetracycline LA Co-administration on Diminazene Pharmacokinetics in Goats
| Treatment Group | Peak Plasma Concentration (μg/ml) | Mean Residence Time (h) |
|---|---|---|
| Diminazene aceturate alone | 6.91 ± 0.34 | 19.70 ± 2.53 |
| Diminazene aceturate + Oxytetracycline LA | 7.55 ± 0.26 | 25.11 ± 1.81 |
Data from a pharmacokinetic study in goats. josvasmouau.comtypeset.io
Thermosensitive hydrogels are another innovative formulation being explored. An injectable thermosensitive hydrogel of diminazene aceturate has been developed using chitosan (B1678972) and glycerol (B35011) 2-phosphate disodium (B8443419) salt hydrate. researchgate.net This formulation exists as a liquid at room temperature and forms a gel at physiological body temperature, creating a depot for sustained drug release. researchgate.net The optimized hydrogel was observed to gel within approximately 4.27 minutes at 37°C. researchgate.net
Furthermore, the stability of diminazene in formulations is a critical factor for its efficacy. Diminazene diaceturate is known for its limited stability in aqueous solutions. umpr.ac.id To address this, it is often formulated with phenazone, which acts as a stabilizer and enhances its shelf-life. umpr.ac.id
The development of various salts of diminazene, such as diminazene benzoate, adipate, and nicotinate, within injectable formulations containing solubilizing and stabilizing agents like poly-(1-vinyl-2-pyrrolidone), has also been explored to enhance stability and activity. google.com These advanced formulations represent a significant step forward in optimizing the therapeutic efficacy of diminazene.
Combination Therapy Research with Diminazene 2+
Strategies for Enhanced Efficacy in Protozoal Infections
Trypanosomiasis Combination Regimens
The combination of diminazene(2+) and oxytetracycline (B609801) has been investigated for its synergistic effects in treating trypanosomiasis. Studies suggest that the concurrent administration of these two drugs can enhance the concentration of diminazene (B1218545) aceturate in plasma and various tissues, including the skeletal muscle, brain, kidney, heart, and liver. typeset.io This enhanced retention may help prevent the relapse of trypanosome infections and could offer a prophylactic effect against trypanosomosis in animals like dogs. typeset.io
Research in healthy dogs has shown that co-administration of diminazene aceturate and long-acting oxytetracycline resulted in a synergistic effect, leading to increased plasma concentrations of diminazene aceturate. typeset.io For instance, the initial plasma concentration (Cpo) of diminazene aceturate was higher in dogs receiving the combination compared to those treated with diminazene aceturate alone. typeset.io Furthermore, oxytetracycline appears to facilitate the penetration of diminazene aceturate across the blood-brain barrier. typeset.iojosvasmouau.com This is significant as it could lead to the elimination of trypanosomes that have sequestered in the brain. josvasmouau.com
In goats, the combination of diminazene aceturate and oxytetracycline also resulted in higher drug concentrations in tissues compared to treatment with diminazene aceturate alone. researchgate.net Drug residues were detectable in most tissues for up to twenty days post-administration, suggesting that oxytetracycline alters the excretion pattern of diminazene aceturate. researchgate.net
However, some studies have presented contrasting findings. Research in Trypanosoma brucei infected mice indicated that the simultaneous administration of rolitetracycline (B610553) or oxytetracycline with diminazene aceturate did not seem to affect the initial trypanocidal action or the duration of the aparasitemic period. nih.gov When used prophylactically at high doses, tetracyclines in combination with diminazene aceturate led to a reduction in the prophylactic period compared to diminazene aceturate alone. nih.gov
Interactive Table: Research Findings on Diminazene(2+) and Oxytetracycline Combination Therapy
| Animal Model | Key Findings | Reference |
| Dogs | Synergistic effect, increased plasma and tissue concentrations of diminazene. typeset.io Enhanced penetration of the blood-brain barrier. typeset.iojosvasmouau.com | typeset.iojosvasmouau.com |
| Goats | Higher tissue concentrations of diminazene with combination therapy. researchgate.net Altered excretion and prolonged presence of diminazene. researchgate.net | researchgate.net |
| Mice | No significant effect on initial trypanocidal action or aparasitemic period in therapeutic use. nih.gov Reduced prophylactic period with high-dose combination. nih.gov | nih.gov |
The combination of diminazene(2+) with certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has been explored as a strategy to enhance treatment efficacy for trypanosomiasis, particularly in cases of Trypanosoma brucei infections.
A study evaluating this combination in mice and rabbits infected with T. brucei demonstrated that low doses of diminazene, when combined with the NSAID piroxicam (B610120), resulted in a permanent cure. nih.gov In contrast, the combination of diminazene with another NSAID, pirprofen, did not show any beneficial activity against the infection, and the treated mice did not experience a reduction in parasitemia. nih.gov This suggests that the efficacy of the combination is dependent on the specific NSAID used. nih.gov
**Interactive Table: Efficacy of Diminazene(2+) and NSAID Combinations against *T. brucei***
| NSAID | Animal Model | Outcome | Reference |
| Piroxicam | Mice and Rabbits | Permanent cure at low doses of diminazene. | nih.gov |
| Pirprofen | Mice | No activity against the infection; no reduction in parasitemia. | nih.gov |
The combination of diminazene(2+) with secnidazole (B1681708), a 5-nitroimidazole compound, has shown promise in overcoming the challenge of relapse in trypanosomiasis treatment. bioline.org.brscielo.br
In studies involving rats experimentally infected with Trypanosoma brucei brucei, combination therapy with secnidazole and diminazene aceturate proved to be more effective than diminazene aceturate alone. bioline.org.bracademicjournals.org The combination therapy led to a faster clearance of parasites from the blood and, crucially, prevented the relapse of infection that was observed in the group treated only with diminazene aceturate. academicjournals.org The effectiveness of this combination was found to be dose-dependent on the amount of secnidazole administered. bioline.org.br
Furthermore, the combination therapy demonstrated positive effects on the hematological and biochemical profiles of the treated rats. academicjournals.org It resulted in significantly higher total leukocyte, lymphocyte, and neutrophil counts, along with an increase in hemoglobin concentration and a decrease in alanine (B10760859) transaminase (ALT) activity compared to the group treated with diminazene alone. academicjournals.org
Similar positive outcomes were observed in dogs infected with T. b. brucei. scielo.br The combination therapy of secnidazole and diminazene aceturate was effective in the late-stage treatment of the infection, preventing relapse parasitemia and ameliorating the aberrant serum biochemical profiles associated with the disease. agriculturejournals.cz Pre-treatment with secnidazole was also found to alter the pharmacokinetic profile of diminazene aceturate in a way that may positively impact its efficacy. researchgate.net
Interactive Table: Research Findings on Diminazene(2+) and Secnidazole Combination Therapy
| Animal Model | Key Findings | Reference |
| Rats | Faster parasite clearance, prevention of relapse, and improved hematological and biochemical parameters compared to diminazene monotherapy. bioline.org.bracademicjournals.org | bioline.org.bracademicjournals.org |
| Dogs | Effective in late-stage treatment, prevented relapse, and corrected disease-induced biochemical abnormalities. scielo.bragriculturejournals.cz Altered pharmacokinetics of diminazene for potential enhanced efficacy. researchgate.net | scielo.bragriculturejournals.czresearchgate.net |
Combination therapy with diminazene aceturate and quinapyramine (B1195588) sulfate (B86663) has been investigated for the treatment of dourine, a form of trypanosomiasis in equids caused by Trypanosoma equiperdum. nih.gov
In a case study of a stallion diagnosed with dourine, this combination therapy led to a successful outcome. nih.gov Before treatment, the horse exhibited clinical signs of the disease, and trypanosomes were detected. Following treatment, there was an improvement in the horse's health, and trypanosomes were no longer detectable. nih.gov Importantly, the horse remained free of relapse for at least 2.5 years post-treatment, and its reproductive ability improved. nih.gov This suggests that this combination therapy holds therapeutic potential against dourine, particularly when initiated in the early phase of the disease. nih.gov
Interactive Table: Efficacy of Diminazene(2+) and Quinapyramine Sulfate Combination
| Disease | Animal Model | Outcome | Reference |
| Dourine (T. equiperdum) | Horse (Stallion) | Successful treatment with no relapse for 2.5 years and improved reproductive ability. | nih.gov |
| Surra (T. evansi) | Horses | Quinapyramine sulfate monotherapy showed higher efficacy than diminazene aceturate monotherapy. | cabidigitallibrary.orgthejaps.org.pkdiva-portal.org |
Diminazene(2+) with Secnidazole
Leishmaniasis Combination Regimens (e.g., with Chloroquine)
The combination of diminazene(2+) with chloroquine (B1663885) has been evaluated as a potential therapeutic strategy against visceral leishmaniasis caused by Leishmania donovani.
In vitro studies have shown that the diminazene-chloroquine combination is significantly more effective at killing L. donovani promastigotes in culture than either drug used individually. researcher.lifenih.govnih.gov The combination was found to be at least nine times more efficacious. researcher.lifenih.govnih.gov
In vivo studies in BALB/c mice experimentally infected with L. donovani also demonstrated the superiority of the combination therapy. researcher.lifejbr-pub.org.cn The diminazene-chloroquine combination significantly reduced the number of parasites in the spleen compared to individual drug treatments. researcher.lifenih.govjbr-pub.org.cn While the standard drug, Amphotericin B, was still more potent, the combination therapy showed a clear advantage over its constituent drugs. researcher.lifenih.govjbr-pub.org.cn
Furthermore, the combination therapy was associated with a lower IgG antibody response, which showed a significant negative correlation with protection against the disease. researcher.lifenih.govnih.gov These findings suggest that combining diminazene and chloroquine could be a promising approach for the treatment of visceral leishmaniasis. researcher.lifenih.gov
Interactive Table: Research Findings on Diminazene(2+) and Chloroquine Combination Therapy for Leishmaniasis
| Study Type | Model | Key Findings | Reference |
| In vitro | Leishmania donovani promastigotes | Combination was at least nine times more efficacious in killing parasites than individual drugs. | researcher.lifenih.govnih.gov |
| In vivo | BALB/c mice infected with L. donovani | Significantly reduced splenic parasite numbers compared to monotherapy. researcher.lifenih.govjbr-pub.org.cn Lower IgG antibody response correlated with protection. researcher.lifenih.govnih.gov | researcher.lifenih.govnih.govjbr-pub.org.cn |
Babesiosis Combination Regimens
Diminazene(2+), often used as diminazene aceturate, is a primary treatment for babesiosis in animals. However, to enhance efficacy, reduce toxicity, and combat potential drug resistance, research has increasingly focused on combination therapy regimens. nih.govresearchgate.net Various compounds have been studied in conjunction with diminazene for the treatment of infections caused by several Babesia species.
One of the most studied combinations is diminazene aceturate with imidocarb (B33436) dipropionate. nih.govresearchgate.net Research has demonstrated that this combination can have synergistic or additive effects against different Babesia species. nih.govresearchgate.net For instance, in vitro studies have shown synergistic interactions against Babesia bigemina and additive effects against Babesia bovis. nih.govresearchgate.net In animal models, a combination of low doses of diminazene aceturate and imidocarb dipropionate was more effective at inhibiting Babesia microti growth than monotherapy with either drug at higher doses. nih.govresearchgate.net This combination has also been shown to effectively clear the parasite from various tissues in mice. nih.govresearchgate.net In canine babesiosis caused by Babesia gibsoni, a trio-combination of diminazene aceturate, imidocarb dipropionate, and clindamycin (B1669177) phosphate (B84403) was found to be effective in clearing the infection without relapse. cabidigitallibrary.org Similarly, a single dose of diminazene followed by a single dose of imidocarb was reported to sterilize Babesia canis infections in dogs. nih.gov
Clofazimine (B1669197), an anti-leprosy drug, has also been investigated as a partner for diminazene in treating babesiosis. walshmedicalmedia.comnih.gov This combination has shown additive effects on the in vitro growth of B. bovis, B. bigemina, and B. caballi, and synergistic effects on Theileria equi. walshmedicalmedia.comnih.govaphrc.org In mice infected with B. microti, the combination of clofazimine and diminazene aceturate demonstrated higher chemotherapeutic efficacy than either drug used alone. walshmedicalmedia.comnih.gov This suggests that the combination could be a superior treatment option for piroplasmosis compared to diminazene monotherapy. walshmedicalmedia.comnih.gov
Artemisinin derivatives, such as artesunate (B1665782), have been explored for their anti-babesial properties, sometimes in comparison or combination with diminazene. arccjournals.comnih.gov While one study found diminazene aceturate to be more effective than artesunate for bovine babesiosis, it suggested further validation for using artesunate in combination with other drugs. arccjournals.com Other research has highlighted the potential of artemisinin-based combination therapies, which are successful against malaria, as a promising avenue for treating babesiosis. researchgate.net
Other combination regimens have also been explored. The combination of pyronaridine (B1678541) tetraphosphate (B8577671) and diminazene aceturate was found to be synergistic against B. bovisin vitro and significantly inhibited B. microti growth in mice compared to diminazene monotherapy. researchgate.netresearchgate.net In dogs, combinations of doxycycline, enrofloxacin, and metronidazole (B1676534), with or without diminazene aceturate, have been used to treat naturally occurring canine babesiosis with varying degrees of success. semanticscholar.org
| Combination Partner | Target Babesia Species | Study Type | Key Findings | Citations |
|---|---|---|---|---|
| Imidocarb Dipropionate | B. bigemina | In vitro | Synergistic interaction. | nih.govresearchgate.net |
| B. bovis | In vitro | Additive interaction. | nih.govresearchgate.net | |
| B. microti | In vivo (mice) | Combination of low doses was more effective than monotherapy. Cleared parasites from blood and tissues. | nih.govresearchgate.net | |
| B. gibsoni | In vivo (dogs) | Trio-combination with clindamycin was effective with no relapse. | cabidigitallibrary.org | |
| B. canis | In vivo (dogs) | Combination sterilized the infection. | nih.gov | |
| Clofazimine | B. bovis, B. bigemina, B. caballi | In vitro | Additive effects. | walshmedicalmedia.comnih.govaphrc.org |
| Theileria equi | In vitro | Synergistic effects. | walshmedicalmedia.comnih.govaphrc.org | |
| B. microti | In vivo (mice) | Higher chemotherapeutic efficacy than monotherapy. | walshmedicalmedia.comnih.gov | |
| Artesunate | Babesia spp. (bovine) | In vivo (cattle) | Diminazene was more effective; suggested further research on combination. | arccjournals.com |
| Pyronaridine Tetraphosphate | B. bovis | In vitro | Synergistic effect. | researchgate.netresearchgate.net |
| B. microti | In vivo (mice) | Significantly inhibited parasite growth compared to diminazene alone. | researchgate.netresearchgate.net | |
| Various Antibiotics | B. gibsoni | In vivo (dogs) | Combination of doxycycline, enrofloxacin, and metronidazole with diminazene had an efficacy of 85.7%. | semanticscholar.org |
Synergistic Effects and Immunomodulatory Potentials of Combinations
The rationale behind using diminazene in combination therapies often lies in achieving synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This can lead to lower required doses, reducing the risk of toxicity and delaying the development of drug resistance. typeset.io
Synergism has been formally demonstrated in several studies. The combination of diminazene aceturate and imidocarb dipropionate exhibits synergistic interactions against Babesia bigemina and Theileria equi. nih.govresearchgate.net Similarly, a synergistic effect was observed when diminazene aceturate was combined with pyronaridine tetraphosphate against Babesia bovis. researchgate.net The combination of clofazimine and diminazene aceturate also showed synergistic action against Theileria equi. nih.govaphrc.org Beyond anti-parasitic applications, diminazene has been shown to act as an adjuvant to common antibiotics, exhibiting synergistic effects with chloramphenicol (B1208) against bacterial strains like E. coli and K. pneumoniae. researchgate.net
Diminazene(2+) also possesses immunomodulatory properties that can contribute to the therapeutic efficacy of combination treatments. ebi.ac.ukresearchgate.net It has been reported to have antioxidant and anti-inflammatory effects, including the ability to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov This immunomodulatory activity is partly attributed to its role as an activator of the angiotensin-converting enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis, which is involved in controlling inflammation. nih.govnih.gov
In the context of trypanosomiasis, the therapeutic efficacy of a secnidazole-diminazene aceturate combination was inferred to be mediated by a combination of immunomodulatory mechanisms and the synergistic effects of both drugs. scielo.br This combination led to a significant increase in leucocyte counts, which may be protective for the host. scielo.br In a rodent model of osteoarthritis, a combination of hyaluronic acid and diminazene showed a synergistic effect in reducing TNF-α levels, highlighting its immunomodulatory potential in inflammatory conditions. nih.gov This suggests that diminazene's ability to modulate the host's immune response can be a crucial component of its effectiveness when used in combination with other therapeutic agents.
| Combination Partner | Target Organism/Condition | Type of Interaction | Immunomodulatory Aspect | Citations |
|---|---|---|---|---|
| Imidocarb Dipropionate | Babesia bigemina, Theileria equi | Synergistic | Not specified | nih.govresearchgate.net |
| Pyronaridine Tetraphosphate | Babesia bovis | Synergistic | Not specified | researchgate.net |
| Clofazimine | Theileria equi | Synergistic | Not specified | nih.govaphrc.org |
| Chloramphenicol | E. coli, K. pneumoniae | Synergistic | Not specified | researchgate.net |
| Secnidazole | Trypanosoma brucei brucei | Synergistic | Inferred immunomodulatory mechanism, increased leucocyte counts. | scielo.br |
| Hyaluronic Acid | Osteoarthritis (rodent model) | Synergistic | Synergistic reduction of TNF-α, ACE2/Ang1-7/MasR axis activation. | nih.gov |
Structure Activity Relationship Sar Studies of Diminazene 2+ and Analogs
Amidine Group Contribution to Nucleic Acid Binding
The biological activity of Diminazene (B1218545) and its analogs is significantly influenced by the presence and positioning of its amidine groups, which are critical for their interaction with nucleic acids. rsc.orgnih.gov These dicationic groups play a pivotal role in the binding of these molecules to the minor groove of DNA, particularly at AT-rich sequences. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have demonstrated that the two amidine groups on Diminazene are crucial for its binding affinity to both duplex DNA and G-quadruplexes. rsc.orgnih.gov The analysis of the crystal structure of the Diminazene/duplex DNA complex reveals that both amidine groups make significant contacts with the residues in the minor groove. rsc.org These interactions often involve hydrogen bonds with the N3 of adenine (B156593) and O2 of thymine (B56734) bases on the floor of the groove. nih.gov
To investigate the specific contribution of the amidine moieties, analogs of Diminazene have been synthesized and evaluated. For instance, "Triazene-1," an analog where one of the amidine groups is removed, and "Triazene-2," which lacks both amidine groups, were created to assess their DNA binding capabilities. rsc.org
The removal of even one amidine group, as in Triazene-1, leads to a significant reduction in binding affinity for AT-rich duplex DNA. rsc.org Specifically, the binding affinity of Triazene-1 to a 7 base-pair hairpin DNA with an AT-rich sequence (7bp HP-AT) was reduced by a factor of approximately 30 compared to Diminazene. rsc.org This modification also eliminated the second binding event observed with the parent compound, indicating a loss of A₂T₂ recognition in the minor groove. rsc.org This finding aligns with the common feature of two amidine groups in other well-known minor groove binders like distamycin, netropsin, and DAPI. rsc.org
Interestingly, while Diminazene was traditionally known for its preference for AT-rich duplex DNA, recent studies have shown it binds to G-quadruplexes with a dissociation constant (Kd) of approximately 1 nM, which is about 1000 times tighter than its affinity for AT-rich duplex DNA. rsc.orgnih.gov The amidine groups are also critical for this strong G-quadruplex binding. rsc.orgnih.gov The higher affinity of Diminazene for G-quadruplexes compared to Triazene-1 underscores the importance of both amidine groups in this interaction as well. rsc.org
These findings highlight that the dicationic nature conferred by the two amidine groups is a key structural determinant for the nucleic acid binding properties of Diminazene, influencing its interaction with both traditional duplex DNA and more complex G-quadruplex structures. rsc.orgnih.gov
Table 1: Impact of Amidine Group Deletion on DNA Binding Affinity
| Compound | Number of Amidine Groups | Relative Binding Affinity to AT-rich Duplex DNA |
| Diminazene | 2 | High |
| Triazene-1 | 1 | Reduced by ~30-fold |
| Triazene-2 | 0 | Significantly Reduced |
Correlation Between Chemical Structure and Angiotensin System Modulation
Diminazene's interaction with the renin-angiotensin system (RAS) is intrinsically linked to its chemical structure, which allows it to modulate this critical physiological pathway. nih.govvu.edu.au Specifically, Diminazene has been identified as a putative activator of angiotensin-converting enzyme 2 (ACE2) and an antagonist of the angiotensin type 1 receptor (AT₁R). nih.govvu.edu.auresearchgate.net
A key structural feature of Diminazene is its negatively charged triazene (B1217601) segment. nih.govvu.edu.auresearchgate.net This component is homologous to the tetrazole group found in many angiotensin receptor blockers (ARBs) like losartan. vu.edu.aumdpi.com The acidic proton on the triazene bridge is considered important for its pharmacodynamic role, mimicking the function of the tetrazole or carboxyl groups in ARBs that are essential for their antagonistic activity at the AT₁R. vu.edu.aumdpi.com This structural similarity likely explains Diminazene's ability to act as an AT₁R antagonist, thereby blocking the vasoconstrictive effects of angiotensin II (AngII). nih.govvu.edu.au
Furthermore, the chemical structure of Diminazene is similar to that of xanthenone, a known ACE2 activator. researchgate.net This resemblance is thought to be the basis for Diminazene's ability to enhance ACE2 activity. researchgate.netahajournals.org By activating ACE2, Diminazene promotes the conversion of the vasoconstrictor peptide AngII into the vasodilatory peptides angiotensin-(1-7) and alamandine. nih.govvu.edu.au These beneficial peptides then act on the Mas receptor (MasR) and the Mas-related G-protein coupled receptor member D (MrgD), respectively, to promote vasodilation and counterbalance the pressor effects of the classical RAS axis. nih.govvu.edu.au
Studies have shown that treatment with Diminazene leads to increased cardiac and plasma ACE2 activity, a higher ACE2/ACE ratio, and upregulation of Mas receptor expression. ahajournals.org This modulation of the RAS towards its protective arm has been observed to have beneficial effects in various conditions, including pulmonary hypertension and ischemia-induced cardiac dysfunction. ahajournals.orgmdpi.com The ability of Diminazene to reduce mean arterial blood pressure in spontaneously hypertensive rats further supports its direct interaction with and inhibition of the AT₁R. vu.edu.au
In essence, the unique chemical architecture of Diminazene, particularly its triazene bridge, allows it to dually modulate the angiotensin system by antagonizing the AT₁R and activating ACE2, thereby shifting the balance towards the vasodilatory and protective pathways of the RAS. nih.govvu.edu.auahajournals.org
Table 2: Structural Features of Diminazene and Their Role in Angiotensin System Modulation
| Structural Feature | Homologous Group in ARBs | Proposed Function |
| Negatively charged triazene segment | Tetrazole group | AT₁R antagonism |
| Overall chemical structure | Xanthenone | ACE2 activation |
Structural Determinants for Antiviral Activity
Recent research has highlighted the potential of Diminazene as an antiviral agent, particularly against SARS-CoV-2, with its structural characteristics playing a key role in this activity. nih.govnih.gov The antiviral mechanism of Diminazene is believed to be twofold: preventing viral entry into host cells and inhibiting viral replication. nih.govresearchgate.net
Computational and in vitro studies have demonstrated that Diminazene can interact with key viral and host proteins involved in SARS-CoV-2 infection. nih.govnih.gov One of the primary targets is the viral spike (S) protein. nih.gov Molecular docking studies have shown that Diminazene can bind to the S protein, with a notable binding energy, particularly in its closed conformation. nih.govresearchgate.net This interaction is significant because the S protein is essential for the virus to bind to the host cell receptor, angiotensin-converting enzyme 2 (ACE2). nih.gov By binding to the S protein, Diminazene may interfere with this crucial first step of infection. nih.gov
Furthermore, molecular dynamics simulations suggest that Diminazene's binding can induce conformational changes in the S protein, specifically at the cleavage sites between the S1 and S2 subunits. nih.gov This alteration in stability could prevent the necessary processing of the S protein by host proteases like furin and TMPRSS2, which is required for the fusion of the viral and host cell membranes. researchgate.netmdpi.com In vitro assays have confirmed that Diminazene can inhibit the binding between the spike protein's receptor-binding domain (RBD) and ACE2, thereby reducing viral infection. nih.govnih.gov
In addition to targeting the S protein, Diminazene has also been shown to interact with the main protease (Mpro or 3CLpro) of SARS-CoV-2. nih.govresearchgate.net Mpro is a critical enzyme for viral replication, as it cleaves the viral polyproteins into functional proteins. By binding to Mpro, Diminazene can inhibit its enzymatic activity, thus hindering the virus's ability to replicate within the host cell. nih.gov
The structural features of Diminazene that contribute to these antiviral interactions are its dicationic nature and its specific three-dimensional shape, which allow it to fit into the binding pockets of these viral proteins. The interactions are likely stabilized by a combination of electrostatic forces and hydrogen bonding.
Table 3: Predicted Binding Energies of Diminazene to SARS-CoV-2 Targets
| Viral Target | Predicted Binding Energy (kcal/mol) |
| Spike (S) Protein (closed conformation) | -7.87 |
| Main Protease (Mpro) | -6.23 |
Development of Novel Dicationic Aromatic Analogs
The structural framework of Diminazene has served as a foundation for the development of novel dicationic aromatic analogs with the aim of improving therapeutic properties, such as enhanced efficacy, reduced toxicity, and better central nervous system (CNS) penetration. tandfonline.com These efforts have led to the synthesis and evaluation of a wide range of related compounds, including other diamidines, bis-benzimidazoles, and aza analogs. researchgate.netscispace.com
A significant focus in the development of these analogs has been to modify the central aromatic core and the linking groups while retaining the essential dicationic amidine or related functional groups. acs.orgresearchgate.net For example, replacing the phenyl rings of Diminazene with other heterocyclic systems like benzimidazole (B57391) or indole (B1671886), and using different chalcophene linkers (e.g., furan, thiophene) has yielded compounds with potent antiparasitic activity. nih.gov
Structure-activity relationship studies on these novel analogs have provided valuable insights. For instance, in a series of diphenyl furans and their aza analogs, the introduction of nitrogen atoms into the aromatic rings was explored to alter properties like lipophilicity and polarity, potentially improving their ability to cross the blood-brain barrier. researchgate.net The distance and rigidity of the spacer connecting the two cationic ends are also critical for optimal activity. core.ac.uk
One successful strategy has involved the development of aza analogs of diaryl-furan diamidines. researchgate.net These compounds have demonstrated nanomolar IC₅₀ values against various trypanosome species. tandfonline.com For example, the compound CPD-0802, an aza analog, has shown curative effects in both mouse and monkey models of late-stage human African trypanosomiasis. tandfonline.com Another approach has been the synthesis of indole- and benzimidazole-bichalcophene diamidine derivatives. nih.gov These compounds have shown strong DNA minor groove binding and excellent in vitro activity against both trypanosomes and the malaria parasite, Plasmodium falciparum. nih.gov Notably, the indole derivative 4c was found to be more potent in vivo than pentamidine (B1679287), a long-standing clinical drug. nih.gov
The development of prodrugs, such as diamidoximes, has also been explored to improve the oral bioavailability of these dicationic compounds. researchgate.net These research endeavors highlight the versatility of the dicationic aromatic scaffold and demonstrate that rational structural modifications can lead to the discovery of new clinical candidates with improved pharmacological profiles. tandfonline.comnih.gov
Table 4: Examples of Novel Dicationic Aromatic Analogs and Their Activity
| Analog Class | Key Structural Modification | Target/Activity |
| Aza analogs (e.g., CPD-0802) | Introduction of nitrogen into the aromatic core | Curative in CNS trypanosomiasis models |
| Indole-bichalcophene diamidines (e.g., 4c) | Indole and bichalcophene core | Potent in vivo antitrypanosomal activity |
| Benzimidazole-bichalcophene diamidines | Benzimidazole and bichalcophene core | Strong DNA binding, good in vitro antitrypanosomal activity |
| Diamidoximes | Amidine group converted to amidoxime | Prodrugs with potential for improved oral bioavailability |
Broader Therapeutic Research Applications of Diminazene 2+
Anti-inflammatory Modalities and Mechanisms
Diminazene's anti-inflammatory properties are primarily linked to its function as an activator of ACE2. typeset.ionih.gov By activating ACE2, Diminazene (B1218545) enhances the conversion of pro-inflammatory Angiotensin II (Ang II) to the anti-inflammatory peptide Angiotensin-(1-7) [Ang-(1-7)]. typeset.io This action helps to counterbalance the detrimental effects of Ang II. typeset.io
Research has shown that treatment with Diminazene reduces the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), in macrophages. typeset.io This effect is not due to a downregulation of Toll-like receptor (TLR) expression. typeset.io The anti-inflammatory mechanism also involves the inhibition of key signaling pathways. Studies have demonstrated that Diminazene can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory cytokine genes. nih.govnih.gov A derivative of Diminazene, DAD3, has been shown to inhibit the phosphorylation of IκB, ERK, JNK, and p38 proteins within these pathways. nih.gov Furthermore, Diminazene has been found to suppress the generation of mitochondrial reactive oxygen species (ROS), which contributes to its anti-inflammatory effects. nih.gov
Table 1: Anti-inflammatory Mechanisms of Diminazene(2+)
| Mechanism | Key Findings | References |
|---|---|---|
| ACE2 Activation | Activates ACE2, increasing the conversion of Angiotensin II to the anti-inflammatory Angiotensin-(1-7). | typeset.ionih.gov |
| Cytokine Reduction | Reduces production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α in macrophages. | typeset.io |
| Signaling Pathway Inhibition | Inhibits the activation of NF-κB and MAPK signaling pathways. | nih.govnih.gov |
| ROS Suppression | Suppresses mitochondrial reactive oxygen species (ROS) generation. | nih.gov |
Anthelmintic Activity Research
Beyond its well-established antiprotozoal effects, Diminazene has demonstrated potential as an anthelmintic agent. In vitro studies have revealed its activity against various stages of parasitic worms.
Research on Schistosoma mansoni, the blood fluke that causes schistosomiasis, has shown that Diminazene is effective against both immature and adult parasites in a time- and concentration-dependent manner. nih.govasm.orgasm.org It has been observed to cause significant morphological alterations to the tegument of the worms. nih.govasm.org In a murine model of schistosomiasis, Diminazene treatment led to a marked reduction in worm and egg burdens and attenuated hepatosplenomegaly. nih.govasm.org Interestingly, the compound was found to be more effective against the larval stage than the adult stage when compared to the standard drug, praziquantel. nih.gov
Diminazene has also been screened for activity against Haemonchus contortus, a blood-feeding nematode that is a major pathogen in small ruminants. x-mol.comnih.gov In vitro assays showed that Diminazene inhibited the larval development of this parasite at low micromolar concentrations. x-mol.comnih.gov Notably, it was active against the infective L3 larval stage in migration assays, suggesting it can be taken up across the nematode cuticle. nih.gov
Table 2: Anthelmintic Activity of Diminazene(2+)
| Parasite | Study Type | Key Findings | References |
|---|---|---|---|
| Schistosoma mansoni | In vitro & In vivo (murine model) | Kills both immature and adult parasites; causes tegumental damage; reduces worm and egg burden. | nih.govasm.orgasm.org |
| Haemonchus contortus | In vitro | Inhibits larval development at low micromolar concentrations; active against the infective L3 stage. | x-mol.comnih.gov |
Antiviral Potential and Mechanisms (e.g., SARS-CoV-2)
The role of ACE2 as the primary receptor for SARS-CoV-2 entry into host cells has made Diminazene a compound of interest for its potential antiviral activity. typeset.ioresearchgate.netnih.govnih.gov The proposed mechanisms for its antiviral effects are multifaceted.
As an ACE2 activator, Diminazene could potentially counteract the depletion of ACE2 in lung tissue caused by the virus, a process believed to accelerate viral replication. typeset.io By maintaining ACE2 levels, it may help regulate the renin-angiotensin system and mitigate the pro-inflammatory effects of Angiotensin II. typeset.io
Computational and in vitro studies suggest that Diminazene can interfere with the virus's ability to infect cells. Molecular docking studies have shown that Diminazene can interact with the SARS-CoV-2 Spike protein, potentially preventing its entry into host cells. researchgate.netnih.govnih.gov In vitro tests have confirmed that Diminazene can inhibit the binding between the spike protein's receptor-binding domain and the ACE2 receptor. researchgate.netnih.govnih.gov Furthermore, research indicates that Diminazene may act as a dual inhibitor of host proteases TMPRSS2 and furin, which are critical for the priming of the viral spike protein, a necessary step for viral entry. researchgate.net It has also been shown to interact with Cathepsin L, another protease involved in SARS-CoV-2 infection. nih.gov
Table 3: Investigated Antiviral Mechanisms of Diminazene(2+) against SARS-CoV-2
| Mechanism | Description | References |
|---|---|---|
| ACE2 Activation | Counteracts virus-induced ACE2 depletion, potentially reducing viral replication and inflammation. | typeset.io |
| Inhibition of Viral Entry | Interacts with the Spike protein and inhibits its binding to the ACE2 receptor. | researchgate.netnih.govnih.gov |
| Protease Inhibition | May act as a dual inhibitor of host proteases TMPRSS2 and furin, and interacts with Cathepsin L, all of which are involved in viral entry. | researchgate.netnih.gov |
Renal Protection Research
Diminazene is being investigated for its renoprotective effects, largely attributed to its activation of the protective ACE2/Ang-(1-7)/Mas receptor axis in the kidneys. nih.govportlandpress.com This activation helps to counter the detrimental effects of an overactive renin-angiotensin system, which can lead to renal injury. nih.govportlandpress.com
In various animal models of acute kidney injury (AKI), Diminazene has shown promising results. In a rat model of gentamicin-induced AKI, treatment with Diminazene improved renal function and tissue damage, increased Ang-(1-7) and ACE2 activity, and reduced levels of TNF-α. nih.govportlandpress.com Similarly, in a rat model of cisplatin-induced AKI, Diminazene mitigated biochemical and histopathological changes, including inflammation, oxidative stress, and renal tubule necrosis. cas.cz Studies have also shown its protective effects in doxorubicin-induced nephrotoxicity and ischemia/reperfusion kidney injury models. nih.gov The renoprotective effects appear to be mediated, at least in part, by the anti-inflammatory and antioxidant properties of the compound. cas.cznih.gov However, one study on unilateral ureteral obstruction-induced renal fibrosis in female mice suggested that Diminazene could exacerbate fibrosis under certain conditions, indicating that its effects may be context-dependent. nih.gov
Table 4: Renal Protection Research Findings for Diminazene(2+)
| Kidney Injury Model | Key Findings | References |
|---|---|---|
| Gentamicin-induced AKI | Improved renal function, increased ACE2 activity and Ang-(1-7), reduced TNF-α. | nih.govportlandpress.com |
| Cisplatin-induced AKI | Ameliorated biochemical and histopathological changes, reduced inflammation and oxidative stress. | cas.cz |
| Doxorubicin-induced AKI | Mitigated nephrotoxicity, improved indices of renal structure and function. | nih.gov |
| Ischemia/Reperfusion Injury | Protected the kidney through antioxidant activity and elevation of nitrite (B80452) levels in male rats. |
| Unilateral Ureteral Obstruction | Exacerbated renal fibrosis in female mice, suggesting context-dependent effects. | nih.gov |
Cardioprotective Research in Various Models
The cardioprotective potential of Diminazene is an active area of research, with studies demonstrating its benefits in various models of cardiac disease. researchgate.netnih.gov The primary mechanism is believed to be the activation of the ACE2/Ang-(1-7)/Mas receptor axis, which helps to counterbalance the pathological effects of the ACE/Ang II/AT1 receptor axis in the heart. researchgate.netnih.gov
In a rat model of acute myocardial infarction (AMI), Diminazene treatment reduced infarct size, suppressed inflammatory markers like TNF-α and IL-6, and improved cardiac function. nih.govnih.gov Another study on myocardial infarction showed that Diminazene attenuated left ventricular remodeling and restored the balance of the cardiac renin-angiotensin system. ahajournals.org In pressure-overloaded rat hearts, chronic treatment with Diminazene prevented left ventricular hypertrophy and attenuated contractile impairment. researchgate.net Research has also indicated that Diminazene can have antiarrhythmic effects. researchgate.net
Table 5: Cardioprotective Research Findings for Diminazene(2+)
| Cardiac Model | Key Findings | References |
|---|---|---|
| Acute Myocardial Infarction (AMI) | Reduced infarct size, suppressed inflammation, improved cardiac hemodynamics. | nih.govnih.govahajournals.org |
| Pressure Overload | Prevented left ventricular hypertrophy and attenuated contractile impairment. | researchgate.net |
| Arrhythmia | Demonstrated cellular and in vivo antiarrhythmic effects. | researchgate.net |
Ocular Inflammatory Response Modulation (Uveitis)
Diminazene has been investigated for its potential to treat ocular inflammatory conditions like uveitis. nih.govarvojournals.orgnih.gov Its anti-inflammatory effects in the eye are also linked to the activation of ACE2. nih.govarvojournals.orgnih.gov
In a mouse model of endotoxin-induced uveitis (EIU), both systemic and topical administration of Diminazene were shown to ameliorate inflammation. arvojournals.orgnih.gov Treatment resulted in a significant reduction in the infiltration of inflammatory cells into both the anterior and posterior segments of the eye. arvojournals.orgnih.gov Furthermore, Diminazene decreased the expression of inflammatory cytokines in the retina. arvojournals.org Mechanistic studies have shown that Diminazene can attenuate the activation of NF-κB and p38 MAPK in the eye, which contributes to its anti-inflammatory effects. nih.gov The ability to administer Diminazene topically at a much lower dose than systemic treatment offers a potential advantage for therapeutic intervention in patients with uveitis. arvojournals.org
Table 6: Ocular Inflammatory Response Modulation by Diminazene(2+) in Uveitis Models
| Administration Route | Key Findings | References |
|---|---|---|
| Systemic (Intraperitoneal) | Reduced clinical score of uveitis, decreased inflammatory cell infiltration in anterior and posterior segments. | arvojournals.orgnih.gov |
| Topical (Eyedrops) | Suppressed ocular inflammation, decreased levels of inflammatory cytokines, reduced inflammatory cell infiltration. | nih.govarvojournals.orgnih.gov |
Investigational Studies for Other Protozoal and Non-Protozoal Conditions
Beyond the applications detailed above, Diminazene is being explored for other conditions. Its primary use is against protozoan parasites like Trypanosoma and Babesia. typeset.ioresearchgate.netbohrium.comscielo.br Research continues to explore its efficacy, particularly in the context of drug resistance and combination therapies. For instance, a combination of secnidazole (B1681708) and Diminazene aceturate showed enhanced efficacy in treating Trypanosoma brucei brucei infection in dogs. scielo.br
In the realm of non-protozoal conditions, there is growing interest in Diminazene's potential as an anti-fibrotic agent. However, the results have been mixed. While some studies suggest it can improve liver fibrosis by inhibiting the activation of fibroblastic stellate cells, other research, particularly in a model of unilateral ureteral obstruction in female mice, has shown that it can exacerbate renal fibrosis. nih.govresearchgate.net These conflicting findings underscore the need for further research to understand the context-dependent effects of Diminazene on fibrotic processes.
Advanced Analytical Methodologies in Diminazene 2+ Research
Chromatographic Techniques for Compound Quantification and Impurity Profiling
Chromatographic methods are fundamental in separating Diminazene(2+) from other substances and profiling its impurities.
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Diminazene(2+), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors for enhanced sensitivity and specificity. nih.govresearchgate.net
Researchers have developed and validated various HPLC methods for the simultaneous determination of diminazene (B1218545) diaceturate and its common excipient, phenazone (antipyrine), in veterinary formulations. nih.govresearchgate.net These methods are valued for their specificity, precision, and accuracy. nih.gov A common approach involves using a reversed-phase C18 column with an isocratic mobile phase. researchgate.netumpr.ac.id For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (70:30 v/v) at a flow rate of 1 mL/minute has been successfully employed. umpr.ac.id UV detection is frequently set at 250 nm, a wavelength where both diminazene and phenazone show significant absorbance. researchgate.netresearchgate.netresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), has been instrumental in identifying manufacturing impurities and degradation products of Diminazene(2+). nih.gov One major manufacturing impurity identified is 1-(4-amidinophenyl)-3-(4-carbamoylphenyl)-triazene, and a significant degradation product is p-aminobenzamidine. nih.gov The high sensitivity of LC-MS allows for the detection and quantification of these related substances at very low levels. nih.gov
Interactive Table: HPLC Parameters for Diminazene(2+) Analysis
| Parameter | Value/Description | References |
|---|---|---|
| Column | Symmetry RP-18, Lichrospher-60 RP-select B, C18 (150 x 4.6 mm, 5 µm) | nih.govresearchgate.netumpr.ac.id |
| Mobile Phase | Acetonitrile-methanol-ammonium formate (B1220265) (pH 4.0, 20 mM) (10:10:80 v/v/v); Phosphate buffer (pH 3.0) and methanol (70:30 v/v) | nih.govumpr.ac.id |
| Flow Rate | 1 mL/minute | umpr.ac.id |
| Detection | UV at 250 nm or 254 nm; MS (Electrospray Ionization) | nih.govresearchgate.netresearchgate.net |
| Limit of Detection | 50 ng/mL (for impurities) | nih.gov |
| Limit of Quantification | 10 µg/mL (for impurities) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust method for the analysis of Diminazene(2+), particularly in biological matrices like plasma. nih.gov This technique is highly sensitive and specific, making it suitable for detecting trace amounts of the compound. thermofisher.com
A quantitative method for determining Diminazene(2+) in plasma involves a chemical derivatization process. nih.gov The assay includes the reduction of diminazene to 4-aminobenzamidine. This product is then extracted, acetylated, and condensed with hexafluoroacetylacetone (B74370) to create a volatile derivative suitable for GC-MS analysis. nih.gov Using 4-aminobenzylamidine as an internal standard, this method demonstrates good reproducibility with a sensitivity limit of 0.1 µg/mL in plasma. nih.gov
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. technologynetworks.com The sample is first vaporized and separated into its components in the GC column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for identification based on their mass-to-charge ratio. technologynetworks.com
Thin Layer Chromatography (TLC) for Metabolite Analysis
Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation and identification of compounds, including the metabolites of Diminazene(2+). anveshanaindia.combhu.ac.in It is particularly useful for monitoring the progress of chemical reactions and for the qualitative analysis of substance purity. anveshanaindia.com
In the context of Diminazene(2+) research, TLC can be used to profile metabolites in various extracts. nih.gov The process involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. A mobile phase then moves up the plate via capillary action, separating the components of the sample based on their differential partitioning between the two phases. anveshanaindia.com Visualization of the separated spots can be achieved under UV light or by using specific chemical reagents. bhu.ac.insciencepublishinggroup.com The retention factor (Rf value) of each spot can be calculated and compared to standards for identification. anveshanaindia.com
While specific TLC-based metabolite profiling studies for Diminazene(2+) are not extensively detailed in the provided context, the principles of TLC make it a suitable method for such investigations. nih.govanalis.com.my
Spectroscopic and Biophysical Characterization Methods
Spectroscopic techniques are essential for elucidating the structural and electronic properties of Diminazene(2+).
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is a widely used technique for the quantitative analysis of Diminazene(2+). ufmg.br The method is based on the principle that the molecule absorbs UV radiation at specific wavelengths, and the amount of absorption is proportional to its concentration.
The UV spectrum of diminazene diaceturate typically shows absorption maxima that are utilized for its detection in HPLC systems. researchgate.netresearchgate.net A common wavelength for detection is 250 nm, which is close to the absorption maximum of diminazene. researchgate.netresearchgate.net In some studies, a wavelength of 291 nm has also been used for the simultaneous determination of diminazene and antipyrine (B355649). najah.edu The selection of the optimal wavelength is critical for achieving high sensitivity and accuracy in quantitative assays. researchgate.net
Interactive Table: UV Spectroscopic Data for Diminazene(2+)
| Wavelength (λmax) | Application | References |
|---|---|---|
| 250 nm | HPLC detection, chosen for being close to the absorption maxima of both diminazene diaceturate and phenazone. | researchgate.netresearchgate.net |
| 254 nm | HPLC detection for simultaneous assay of diminazene aceturate and its impurities. | nih.govufmg.br |
| 291 nm | HPLC detection for the analysis of diminazene diaceturate and antipyrine combination. | najah.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the detailed molecular structure of Diminazene(2+) and studying its interactions with other molecules, such as DNA. ebsco.comwikipedia.org
Two-dimensional (2D) ¹H-NMR spectroscopy has been employed to analyze the structure of Diminazene(2+) (as berenil) in complex with DNA oligonucleotides. nih.gov These studies have shown that the compound binds to the minor groove of DNA, particularly in A-T rich regions. nih.gov The binding event induces significant chemical shift changes in the proton resonances of the DNA, providing insights into the binding site and conformation of the complex. nih.govnih.gov
NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine intermolecular distances, confirming the close proximity of the drug to the DNA base pairs in the minor groove. nih.govnih.gov These detailed structural studies are crucial for understanding the mechanism of action of Diminazene(2+).
Mass Spectrometry (MS)
Mass spectrometry (MS) has proven to be a cornerstone in the analysis of Diminazene(2+), particularly when coupled with liquid chromatography (LC-MS). This combination allows for the specific, precise, and accurate determination of diminazene in various matrices, including pharmaceutical formulations and biological fluids. researchgate.net LC-MS methods have been developed to identify and quantify diminazene, as well as its manufacturing impurities and degradation products. researchgate.net For instance, electrospray ionization-mass spectrometry (ESI-MS) operating in positive ion mode has been successfully used to resolve and identify key impurities and degradants such as p-aminobenzamidine. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of diminazene in plasma, demonstrating the versatility of mass spectrometric techniques in studying this compound. researchgate.net The high sensitivity of these methods is crucial, with limits of detection reported to be as low as 50 ng/ml. researchgate.net
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. japtamers.co.uk It directly measures the heat change that occurs when molecules interact, providing a complete thermodynamic profile of the binding event, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). japtamers.co.ukmpg.de
In the context of Diminazene(2+) research, ITC can be instrumental in characterizing its binding to biological targets such as proteins and nucleic acids. The technique is label-free and does not require the immobilization of binding partners, offering a significant advantage in studying interactions in a solution that more closely mimics physiological conditions. japtamers.co.uk A typical ITC experiment involves the stepwise titration of a ligand (in this case, Diminazene(2+)) into a solution containing the macromolecule of interest, while the heat evolved or absorbed is precisely measured. nih.gov The development of continuous isothermal titration calorimetry (cITC) has further enhanced the utility of this method by reducing experimental time and increasing the density of data points, which can improve the accuracy of determining binding models and constants. nih.gov
Immunological Assays (e.g., ELISA)
Enzyme-linked immunosorbent assays (ELISAs) have been developed as a sensitive and specific method for the detection and quantification of diminazene in biological samples, such as bovine serum. nih.gov These assays are typically designed in a competitive format. nih.gov In this setup, diminazene present in a test sample competes with a diminazene-enzyme conjugate (e.g., diminazene-horseradish peroxidase) for binding to a limited number of specific anti-diminazene antibodies that are immobilized on a microtiter plate. nih.gov The amount of bound enzyme conjugate is inversely proportional to the concentration of diminazene in the sample.
The development of such an ELISA requires the production of polyclonal or monoclonal antibodies with high affinity and specificity for diminazene. nih.govnih.gov These assays have demonstrated high sensitivity, with detection limits as low as 0.8 ng/ml in serum. nih.gov A key advantage of ELISA is its high specificity, with negligible cross-reactivity reported for other related trypanocidal drugs like homidium bromide and quinapyramine (B1195588) sulphate/chloride. nih.gov This specificity makes ELISA a valuable tool for monitoring diminazene levels in treated animals and for studying its pharmacokinetics. nih.gov
Radiometric Techniques for Compound Tracking
Radiometric techniques, which involve the use of radioisotopes to label and trace compounds, are a powerful tool for studying the metabolic fate and distribution of drugs in biological systems. By incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), into the structure of Diminazene(2+), researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and precision.
These tracing assays can be applied to in vitro systems, such as precision-cut tissue slices from patient-derived xenografts (PDXs), to investigate metabolic pathways in specific tissues. endocrinesociety.org.au For example, by using ¹⁴C-labeled substrates, it is possible to quantify the rates of various metabolic processes. While direct radiometric studies specifically on Diminazene(2+) are not extensively detailed in the provided context, the principles of radiometric assays are well-established and applicable for in-depth pharmacokinetic and metabolic profiling of the compound. endocrinesociety.org.au
Computational and In Silico Approaches
Computational methods have become indispensable in modern drug discovery and development, providing valuable insights into the molecular interactions of compounds like Diminazene(2+).
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In Diminazene(2+) research, molecular docking has been extensively used to investigate its binding affinity and interaction with various biological targets. nih.govnih.gov Software such as AutoDock VINA is commonly used for these simulations. nih.gov
Studies have shown that Diminazene(2+) (often referred to as DIZE in its aceturate form) can interact with multiple protein targets. For example, docking studies have explored its binding to the main protease (Mpro) and the spike protein of SARS-CoV-2. nih.govnih.gov These simulations predict binding affinities, typically expressed in kcal/mol, and identify the specific amino acid residues involved in the interaction through hydrogen bonds and hydrophobic interactions. nih.gov
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) | PDB ID |
| SARS-CoV-2 Mpro | Diminazene | -10.2 | Not Specified | Not Specified | 6LU7 |
| SARS-CoV-2 Spike/ACE2 | Diminazene | -12.0 | Ala396, Glu564, Trp566, Asn210 (x2), Ser563 (x2) | Leu91, Leu95, Val209, Val212, Pro565 | 6LZG |
| SARS-CoV-2 Protein S (closed) | Diminazene | -7.87 | Not Specified | Not Specified | Not Specified |
This table presents data from molecular docking simulations of Diminazene(2+) with various protein targets. The binding affinity indicates the strength of the interaction, with more negative values suggesting stronger binding. The interacting residues highlight the specific amino acids involved in forming hydrogen bonds and hydrophobic interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a ligand and its target over time. researchgate.net These simulations, often performed using software like GROMACS, can reveal changes in the stability and conformation of both the compound and the protein upon binding. nih.govresearchgate.net
In the context of Diminazene(2+), MD simulations have been used to study its effect on the stability of protein structures. nih.govresearchgate.net For instance, simulations have suggested that diminazene can induce conformational changes in the SARS-CoV-2 spike protein, potentially affecting its ability to bind to the ACE2 receptor. nih.govresearchgate.net These computational approaches, by providing a detailed picture of molecular interactions, are crucial for understanding the mechanism of action of Diminazene(2+) and for guiding the design of new, more effective derivatives. nih.gov
Molecular Biology Techniques for Resistance Studies
The emergence of resistance to Diminazene(2+) in pathogenic trypanosomes, the causative agents of debilitating diseases in livestock, has necessitated the development and application of advanced molecular biology techniques. These methodologies are crucial for understanding the genetic underpinnings of resistance, identifying molecular markers for surveillance, and guiding the development of new therapeutic strategies.
Genome Analysis and Mutational Profiling
Genome analysis and mutational profiling have been instrumental in elucidating the mechanisms of Diminazene(2+) resistance. Early research focused on the role of specific transporters in drug uptake. In Trypanosoma brucei, the loss of the P2-type adenosine (B11128) transporter, encoded by the TbAT1 gene, was identified as a primary mechanism of resistance to both diamidine and melaminophenyl arsenical drugs. asm.org The genomic location of TbAT1 in the subtelomeric region of chromosome 5 may contribute to the rapid generation of resistant parasites due to higher rates of recombination in these areas. asm.org
Subsequent studies in Trypanosoma congolense, a major pathogen of cattle, initially implicated a putative P2-type adenosine transporter, TcoAT1, as an ortholog of TbAT1 and a key factor in Diminazene(2+) resistance. mdpi.com However, further research revealed that TcoAT1 is a broad-specificity purine (B94841) nucleoside transporter with no ability to transport diminazene. biorxiv.org This finding shifted the focus to other potential mechanisms.
Whole-genome sequencing and RNA-seq analyses of Diminazene(2+)-resistant T. congolense clones have not revealed significant changes in the sequence or expression of transporter genes, including folate transporters which were initially considered potential candidates for drug uptake. biorxiv.orgnih.gov Instead, genomic sequencing of in vitro-induced Diminazene(2+)-resistant T. congolense clones identified several high-impact single nucleotide polymorphisms (SNPs) and insertions/deletions (indels). biorxiv.org Notably, missense mutations were observed in a vacuolar-type Ca2+-ATPase and several transporter genes, including amino acid and putative choline (B1196258) transporters. biorxiv.org
More recent investigations have highlighted the widespread presence of a mutation linked to Diminazene(2+) resistance in the P2-type purine transporter of T. congolense isolated from wildlife, suggesting this mutation may be advantageous for parasite survival even without drug pressure. plos.org The use of PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) has been a valuable tool for profiling resistant and sensitive strains by detecting specific mutations in genes like the adenosine transporter gene. mdpi.comresearchgate.netup.ac.za
In the closely related species Trypanosoma evansi, genetic diversity in the P2 adenosine transporter-1 (AT-1) gene has been analyzed to explore a potential link to Diminazene(2+) resistance. mdpi.com High levels of genetic diversity and resistance-type mutations were found in several codons of the AT-1 locus in field isolates. mdpi.com
Table 1: Key Genes and Mutations Implicated in Diminazene(2+) Resistance
| Species | Gene/Locus | Mutation Type | Implication in Resistance |
| Trypanosoma brucei | TbAT1 (P2 adenosine transporter) | Gene deletion, loss of transcript | Reduced drug uptake |
| Trypanosoma congolense | Vacuolar-type Ca2+-ATPase | Missense mutations | Potential role in adaptation |
| Trypanosoma congolense | Amino acid transporters, Folate transporters, Putative choline transporter | SNPs | Potential leads for understanding adaptation |
| Trypanosoma evansi | AT-1 (P2 adenosine transporter-1) | Resistance-type mutations at multiple codons | Potential link to diminazene treatment failure |
Flow Cytometry for Cellular Parameters
Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells in a suspension. nih.gov In the context of Diminazene(2+) research, it has been employed to investigate the drug's effects on various cellular parameters, providing insights into its mechanism of action and the cellular changes associated with resistance.
One of the key findings from flow cytometry studies is the link between Diminazene(2+) resistance and mitochondrial function. In T. congolense, Diminazene(2+)-resistant clones consistently exhibit a significant and stable reduction in mitochondrial membrane potential (Ψm). biorxiv.orgnih.gov This suggests that resistance is not primarily due to reduced drug uptake but rather a decreased accumulation of the drug within the mitochondria, which is a key target. biorxiv.orgnih.gov
Flow cytometry has also been utilized to assess the impact of Diminazene(2+) on the host's immune response during infection. In mice infected with T. congolense, treatment with Diminazene(2+) was shown to alter the activation status of lymphocytes in the spleen and liver. plos.org Specifically, it reduced the percentage of CD25+ and FoxP3+ regulatory T cells among CD4+ lymphocytes, which could enhance the host's ability to clear the parasites. plos.org
Furthermore, flow cytometry has been instrumental in analyzing the effects of Diminazene(2+) and other compounds on the cell cycle of trypanosomes. nih.govnih.gov For instance, treatment of T. b. brucei with Diminazene aceturate led to a less than 10% increase in the number of trypanosomes in the S phase of the cell cycle, suggesting an impact on DNA synthesis. nih.govnih.gov This aligns with the known mechanism of Diminazene(2+) binding to kinetoplast DNA and inhibiting replication. researchgate.net
The technique can also be used to evaluate changes in other cellular parameters such as apoptosis, characterized by morphological and biochemical changes, and the generation of reactive oxygen species. news-medical.net
Table 2: Application of Flow Cytometry in Diminazene(2+) Research
| Application | Cellular Parameter Measured | Organism/Cell Type | Key Finding |
| Resistance Mechanism | Mitochondrial Membrane Potential (Ψm) | Trypanosoma congolense | Resistant clones show a stable reduction in Ψm. biorxiv.orgnih.gov |
| Host Immune Response | Lymphocyte Activation Markers (CD4, CD25, FoxP3) | Murine Splenocytes and Liver Lymphocytes | Diminazene(2+) treatment reduces regulatory T cell populations. plos.org |
| Cell Cycle Analysis | DNA Content (Cell Cycle Phases G0/G1, S, G2/M) | Trypanosoma brucei brucei | Diminazene(2+) treatment causes a slight increase in the S phase population. nih.govnih.gov |
Challenges and Future Directions in Diminazene 2+ Research
Addressing Drug Resistance Development and Spread
The emergence and spread of drug-resistant trypanosome strains pose a significant threat to the continued use of diminazene (B1218545). scispace.com Resistance to diminazene has been reported in various Trypanosoma species, including T. congolense, T. vivax, and T. brucei, across several African countries. annals-parasitology.eu
The development of resistance is often associated with the administration of sub-therapeutic doses. ilri.org To counter this, future research must focus on several key areas:
Surveillance and Monitoring: Large-scale surveys using molecular tools are needed to map the prevalence and spread of resistant strains.
Understanding Resistance Mechanisms: Further elucidation of all contributing resistance mechanisms is crucial for developing strategies to overcome them. fao.org
Development of New Formulations: Novel formulations that can bypass or overcome existing resistance mechanisms are a priority.
Enhancing Drug Specificity and Reducing Off-Target Interactions
While effective against trypanosomes, diminazene can exhibit off-target effects. nih.govnih.gov Enhancing its specificity is crucial to improve its therapeutic index. Future research should explore:
Targeted Drug Delivery: Conjugating diminazene to nanoparticles or other carriers that specifically target parasite molecules could reduce systemic exposure and associated toxicity. nih.govnih.gov
Structural Modifications: Medicinal chemistry approaches to modify the diminazene structure could lead to analogues with higher affinity for parasite-specific targets and lower affinity for host cell components.
Understanding Host-Parasite Interactions: A deeper understanding of the host's physiological response to both the parasite and the drug can inform strategies to mitigate adverse effects.
Developing Improved Drug Delivery Systems for Enhanced Therapeutic Index
The physicochemical properties of diminazene, such as its hydrophilic nature and instability, present challenges for effective delivery. researchgate.net Improving its therapeutic index can be achieved through advanced drug delivery systems.
Liposomal and Micellar Formulations: Encapsulating diminazene in liposomes or micelles has shown promise. These formulations can alter the drug's pharmacokinetic profile, potentially leading to more effective accumulation in target cells and organs. tandfonline.com For example, a micellar form of diminazene demonstrated more active penetration into cells compared to its water-soluble form. tandfonline.comtandfonline.com Liposomal formulations have been shown to accumulate to a greater extent in macrophages. tandfonline.comtandfonline.com Stearylamine-containing liposomes encapsulating diminazene have demonstrated enhanced efficacy against T. brucei evansi in vivo. mdpi.com Liposomes prepared by reverse phase evaporation also showed greater in vitro efficacy against T. evansi compared to the unencapsulated drug. cambridge.org
Nanoparticle-Based Systems: Nanoparticles offer a versatile platform for diminazene delivery. researchgate.net
Porous Cationic Nanoparticles: A formulation using porous cationic nanoparticles with an oily core has been developed to stabilize diminazene and potentially target the parasite. researchgate.net This system protected the drug from oxidation and showed increased in vitro efficacy against T. b. brucei. researchgate.net
Lipid-Drug Conjugate (LDC) Nanoparticles: To overcome the low loading capacity of solid lipid nanoparticles (SLN) for hydrophilic drugs like diminazene, LDC nanoparticles have been created. tandfonline.com By forming water-insoluble salts of diminazene with fatty acids, nanoparticles with a high drug load (33% w/w) were achieved, which may allow for prolonged drug release and targeted delivery. tandfonline.com
Metal Nanoparticles: Silver and gold nanoparticles have been evaluated as potential carriers for diminazene to improve selectivity and therapeutic efficacy. nih.govnih.govjbr-pub.org.cn
Polyethylene Glycol (PEG)-Modified Nanocarriers: Encapsulation of diminazene in PEG-modified nanocarriers has been shown to improve haematobiochemical recovery in Trypanosoma brucei brucei infected rats, suggesting improved drug delivery and reduced toxicity. researchgate.net
These advanced delivery systems aim to protect the drug from degradation, improve its solubility, and facilitate targeted delivery, thereby enhancing its therapeutic index. researchgate.nettandfonline.com
Elucidating Unresolved Pharmacokinetic Aspects
A thorough understanding of the pharmacokinetics of diminazene is essential for optimizing its use. While some aspects are known, others remain to be fully elucidated.
Diminazene's pharmacokinetic profile can be influenced by the host species, the presence of infection, and co-administered drugs. cabidigitallibrary.org In dogs, diminazene exhibits a biphasic elimination process, and infection can shorten the drug's absorption half-life. cabidigitallibrary.org In cattle, the maximum plasma concentration of diminazene was found to be significantly higher in animals with acute T. congolense infection compared to those with chronic infection or uninfected animals. up.ac.za
The drug's distribution is also a key factor. Studies in goats have shown that diminazene concentration is higher in plasma than in lymph, but it persists longer in the lymph. researchgate.net This longer persistence in the lymph may explain its enhanced efficacy in the early stages of a tsetse fly-transmitted infection. ilri.orgresearchgate.net
Unresolved areas include:
Tissue Distribution and Residues: A more detailed understanding of diminazene's distribution and persistence in various tissues is needed, particularly concerning residue levels in food-producing animals. inchem.org
Central Nervous System Penetration: The extent to which diminazene crosses the blood-brain barrier is not fully clear, which is critical for treating late-stage trypanosomiasis involving the central nervous system. ilri.org Co-administration with substances like oxytetracycline (B609801) or lithium chloride has been shown to increase its penetration into the brain. up.ac.zatypeset.io
Metabolism: The metabolic fate of diminazene in different species requires further investigation.
Optimizing Combination Therapy Regimens
Combining diminazene with other drugs is a promising strategy to enhance its efficacy, delay the development of resistance, and broaden its therapeutic spectrum. nih.gov
Several combination therapies have been explored:
With Other Trypanocides: Co-administration with drugs like suramin (B1662206) has been used to treat central nervous system infections. typeset.io
With Antibiotics: Combining diminazene with oxytetracycline has been shown to enhance the plasma and tissue concentrations of diminazene, which could be beneficial for treating relapsed infections. typeset.io
With Anti-inflammatory Drugs: The use of diminazene with anti-inflammatory drugs like piroxicam (B610120) has demonstrated enhanced therapeutic activity against T. vivax and T. b. brucei infections. typeset.ionih.gov This may be due to an increased bioavailability of the trypanocide. typeset.io
With Other Antiparasitic Agents: Combination with secnidazole (B1681708) has shown greater efficacy in treating T. brucei infections in rats and dogs. typeset.ioscielo.br A combination with pyrazolone (B3327878) medicine and B vitamins has been proposed to have a synergistic effect, potentially reducing adverse reactions and enhancing immunity. google.com
Future research should focus on systematically evaluating different drug combinations to identify synergistic interactions, optimal dosing regimens, and potential for toxicity. typeset.io
Exploring and Validating Novel Therapeutic Applications
Beyond its use as a trypanocide, diminazene has shown potential for other therapeutic applications, a concept known as drug repurposing. researchgate.net
Recent studies have highlighted its role as an activator of angiotensin-converting enzyme 2 (ACE2). researchgate.netmdpi.comresearchgate.net This has led to investigations into its potential for treating a range of conditions:
Cardiovascular Diseases: Diminazene has been shown to have beneficial effects in experimental models of hypertension, myocardial infarction, and atherosclerosis. mdpi.comresearchgate.net It may stabilize atherosclerotic plaques and attenuate hepatic steatosis. mdpi.com
COVID-19: Due to its ACE2 activating and anti-inflammatory properties, diminazene has been proposed as a potential therapeutic agent for complications arising from SARS-CoV-2 infection. typeset.iomdpi.comresearchgate.net
Other Parasitic Diseases: There is some evidence for its potential use in treating malaria. google.com
Neurological Disorders: As an ACE2 activator, diminazene has been shown to ameliorate Alzheimer's disease-like neuropathology and rescue cognitive impairment in a mouse model. aging-us.com
Further preclinical and clinical studies are necessary to validate these novel applications and establish safe and effective treatment protocols for human use. mdpi.com
Advanced Methodological Development for In-depth Analysis
Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, residue monitoring, and quality control of diminazene formulations. researchgate.netnajah.eduthieme-connect.com
A variety of analytical techniques have been employed:
Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is a widely used, sensitive, and specific method for quantifying diminazene in various matrices. typeset.ioresearchgate.netthieme-connect.com Gas chromatography-mass spectrometry (GC-MS) has also been utilized. typeset.io
Immunoassays: Competitive enzyme-linked immunosorbent assays (cELISA) have been developed for the determination of diminazene residues in tissues and serum, offering advantages of speed and high throughput. bioline.org.br
Molecular Techniques: For detecting drug resistance, molecular methods such as PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) have been developed to identify genetic markers associated with resistance, such as mutations in the P2-type purine (B94841) transporter gene. annals-parasitology.euplos.org An improved DpnII-PCR-RFLP has been developed for better specificity in detecting diminazene resistance in T. congolense. plos.org
Q & A
Q. What experimental models are suitable for studying the cardioprotective effects of Diminazene(2+), and which biochemical markers should be prioritized?
Diminazene(2+) has been evaluated in acute myocardial infarction (AMI) rat models, where serum creatine kinase (CK) and lactate dehydrogenase (LDH) levels are key biomarkers for assessing cardiac injury. In these models, treatment with Diminazene(2+) significantly reduced CK and LDH levels compared to untreated controls, indicating attenuation of myocardial damage . Researchers should also measure infarct size via histopathology or imaging techniques (e.g., TTC staining) to quantify tissue protection.
Q. How does Diminazene(2+) interact with the ACE2/AT1R/MasR axis, and what experimental methods validate this mechanism?
Diminazene(2+) modulates the ACE2/AT1R/MasR axis, a pathway critical for reducing inflammation and improving cardiac remodeling post-AMI. Protein expression levels of ACE2, AT1R, and MasR can be quantified via Western blotting or ELISA in cardiac tissue. Studies show that Diminazene(2+) suppresses ACE2 and AT1R while upregulating MasR, suggesting a regulatory role in the renin-angiotensin system (RAS) . Parallel assays for inflammatory markers (e.g., COX-2, iNOS) are recommended to confirm anti-inflammatory effects .
Q. What are the standard protocols for dosing and administering Diminazene(2+) in rodent studies?
In AMI rat models, Diminazene(2+) is typically administered intravenously or intraperitoneally at doses ranging from 3.5–15 mg/kg. Timing depends on the study design; for example, post-AMI treatment initiation at 24–48 hours aligns with peak biomarker elevation . Ensure consistency in solvent choice (e.g., saline) and storage conditions (e.g., −20°C) to maintain compound stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in Diminazene(2+)'s reported effects on ACE2 expression across different studies?
Discrepancies in ACE2 modulation (e.g., upregulation vs. suppression) may arise from tissue-specific responses or dosage variations. To address this, employ in vitro models (e.g., cardiomyocyte cultures) with controlled RAS component expression. Use siRNA knockdown or CRISPR-edited cells to isolate ACE2-dependent effects. Cross-validation with in vivo models and meta-analysis of existing datasets (e.g., RNA-seq) can clarify context-dependent mechanisms .
Q. What methodologies are optimal for investigating Diminazene(2+)'s multi-target effects, such as AMPA receptor blockade and ASIC1a inhibition?
Diminazene(2+) acts as a slow pore blocker of ASIC1a and a non-competitive antagonist of calcium-permeable AMPA receptors. Electrophysiological techniques (e.g., whole-cell patch-clamp) are critical for characterizing voltage-dependent blockade kinetics. For AMPA receptors, use heterologous expression systems (e.g., HEK293 cells) with defined receptor subtypes (calcium-permeable vs. impermeable) and measure δm (binding site depth) and δp (permeation hindrance) parameters . Pair these with molecular docking simulations to map binding sites .
Q. How can nanoparticle conjugation improve Diminazene(2+)'s therapeutic efficacy, and what assays validate conjugation success?
Surface-modified silver or gold nanoparticles enhance drug delivery by improving bioavailability. Conjugation efficiency can be assessed via UV/Vis spectroscopy (plasmon resonance shifts) and transmission electron microscopy (TEM) for structural confirmation. In vitro cytotoxicity assays (e.g., MTT) comparing free Diminazene(2+) and nanoparticle conjugates are essential to ensure retained bioactivity . Pharmacokinetic studies in animal models should track plasma half-life and tissue distribution.
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing Diminazene(2+)-related data with small sample sizes?
For preclinical studies (e.g., rodent models with n=5–10 per group), non-parametric tests like the Mann-Whitney U-test are robust for skewed data. Use SPSS or R for ANOVA with post-hoc corrections (e.g., Bonferroni) when comparing multiple treatment arms . For proteomic or transcriptomic datasets, apply false discovery rate (FDR) adjustments to mitigate Type I errors .
Q. How should researchers design studies to evaluate Diminazene(2+) in parasitic infections while controlling for host-pathogen interactions?
In Trypanosoma congolense models, randomize animals into infected/treated, infected/untreated, and uninfected control groups. Monitor parasitemia via blood smears and correlate with haematobiochemical indices (e.g., serum cytokines, liver enzymes). Use a single-dose regimen (e.g., 3.5 mg/kg intramuscularly) and track survival rates over 30 days post-infection .
Q. What are best practices for reporting Diminazene(2+) in methods sections to ensure reproducibility?
Include:
- Chemical source : Manufacturer, catalog number, and purity (e.g., ≥95% by HPLC).
- Storage : Temperature, solvent, and light exposure conditions.
- Dosage : Exact concentration, administration route, and timing relative to disease induction.
- Safety data : Toxicity profiles (e.g., LD50 in relevant species) and handling precautions .
Data Interpretation and Peer Review
Q. How can researchers address peer review critiques about limited compound diversity or incomplete mechanistic data in Diminazene(2+) studies?
- Expand compound testing : Include structural analogs to establish structure-activity relationships (SAR).
- Multi-omics integration : Combine RNA-seq, proteomics, and metabolomics to map signaling pathways.
- Pre-register hypotheses : Use platforms like Open Science Framework to predefine endpoints and reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
